molecular formula C6H11NO4 B13396708 3-Acetyloxy-2-aminobutanoic acid

3-Acetyloxy-2-aminobutanoic acid

Cat. No.: B13396708
M. Wt: 161.16 g/mol
InChI Key: GOVSRIMJZNIFHS-UHFFFAOYSA-N
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Description

3-Acetyloxy-2-aminobutanoic acid is a useful research compound. Its molecular formula is C6H11NO4 and its molecular weight is 161.16 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-Acetyloxy-2-aminobutanoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Acetyloxy-2-aminobutanoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-acetyloxy-2-aminobutanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO4/c1-3(11-4(2)8)5(7)6(9)10/h3,5H,7H2,1-2H3,(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOVSRIMJZNIFHS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C(=O)O)N)OC(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

161.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Structure and Stereochemistry of 3-Acetyloxy-2-aminobutanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive examination of the chemical structure and stereochemical intricacies of 3-Acetyloxy-2-aminobutanoic acid. As an O-acetylated derivative of the essential amino acid threonine, this compound and its stereoisomers represent valuable chiral building blocks for researchers, scientists, and professionals in drug development and peptide synthesis. This document delves into the fundamental principles of its stereoisomerism, outlines synthetic strategies for accessing each stereoisomer, discusses analytical techniques for their separation and characterization, and explores their potential applications in the pharmaceutical industry. The content is structured to provide both foundational knowledge and practical insights, underpinned by authoritative references to ensure scientific integrity.

Introduction: The Significance of Stereochemistry in Drug Development

The three-dimensional arrangement of atoms within a molecule, its stereochemistry, is a critical determinant of its biological activity. In the realm of drug development, where molecular recognition by biological targets such as enzymes and receptors is paramount, the chirality of a drug candidate can profoundly influence its efficacy, pharmacology, and toxicology. Enantiomers, non-superimposable mirror images of a chiral molecule, often exhibit different physiological responses. One enantiomer may be therapeutically active, while the other could be inactive or even elicit adverse effects. Consequently, the ability to synthesize and characterize stereochemically pure compounds is a cornerstone of modern medicinal chemistry.

3-Acetyloxy-2-aminobutanoic acid, an acetylated derivative of threonine, possesses two chiral centers, giving rise to a family of four distinct stereoisomers. Understanding the unique properties and spatial arrangements of these isomers is crucial for their potential application as precursors in the synthesis of complex, stereochemically defined pharmaceutical agents. This guide aims to provide a detailed technical overview of this important class of compounds.

Chemical Structure and Nomenclature

3-Acetyloxy-2-aminobutanoic acid is a derivative of the amino acid butanoic acid. Its structure is characterized by an amino group at the C2 position (α-carbon) and an acetyloxy group at the C3 position (β-carbon). The systematic IUPAC name for this compound is 3-(acetyloxy)-2-aminobutanoic acid.

The molecular formula for 3-Acetyloxy-2-aminobutanoic acid is C₆H₁₁NO₄, and its molecular weight is 161.16 g/mol .

Table 1: Key Structural and Chemical Properties

PropertyValue
Molecular FormulaC₆H₁₁NO₄
Molecular Weight161.16 g/mol
IUPAC Name3-(acetyloxy)-2-aminobutanoic acid
Key Functional GroupsCarboxylic acid, Amine, Ester (Acetyloxy)
Chiral CentersC2 (α-carbon), C3 (β-carbon)

The Four Stereoisomers of 3-Acetyloxy-2-aminobutanoic Acid

The presence of two stereogenic centers at C2 and C3 results in four possible stereoisomers for 3-Acetyloxy-2-aminobutanoic acid. These stereoisomers are pairs of enantiomers and diastereomers. The stereochemical relationship is directly derived from the stereoisomers of its parent amino acid, threonine.[1]

The four stereoisomers are:

  • (2S,3R)-3-Acetyloxy-2-aminobutanoic acid: The O-acetyl derivative of L-threonine, the naturally occurring proteinogenic amino acid.

  • (2R,3S)-3-Acetyloxy-2-aminobutanoic acid: The O-acetyl derivative of D-threonine, the enantiomer of L-threonine.

  • (2S,3S)-3-Acetyloxy-2-aminobutanoic acid: The O-acetyl derivative of L-allothreonine, a diastereomer of L-threonine.

  • (2R,3R)-3-Acetyloxy-2-aminobutanoic acid: The O-acetyl derivative of D-allothreonine, the enantiomer of L-allothreonine.

G cluster_threonine Threonine Derivatives (erythro) cluster_allothreonine Allothreonine Derivatives (threo) 2S,3R (2S,3R)-3-Acetyloxy-2-aminobutanoic acid (from L-Threonine) 2R,3S (2R,3S)-3-Acetyloxy-2-aminobutanoic acid (from D-Threonine) 2S,3R->2R,3S Enantiomers 2S,3S (2S,3S)-3-Acetyloxy-2-aminobutanoic acid (from L-Allothreonine) 2S,3R->2S,3S Diastereomers 2R,3R (2R,3R)-3-Acetyloxy-2-aminobutanoic acid (from D-Allothreonine) 2S,3R->2R,3R Diastereomers 2R,3S->2S,3S Diastereomers 2R,3S->2R,3R Diastereomers 2S,3S->2R,3R Enantiomers

Synthesis of Stereoisomers

The synthesis of the individual stereoisomers of 3-Acetyloxy-2-aminobutanoic acid relies on the availability of the corresponding stereoisomers of threonine and allothreonine, followed by a stereoretentive O-acetylation reaction.

Starting Materials: The Stereoisomers of Threonine

L-Threonine ((2S,3R)-2-amino-3-hydroxybutanoic acid) is a naturally occurring essential amino acid and is commercially available. D-Threonine ((2R,3S)-2-amino-3-hydroxybutanoic acid) can be obtained through resolution of racemic mixtures or through stereospecific synthesis. L-allothreonine ((2S,3S)-2-amino-3-hydroxybutanoic acid) and D-allothreonine ((2R,3R)-2-amino-3-hydroxybutanoic acid) are less common but can be synthesized or separated from diastereomeric mixtures.[2]

General Protocol for O-Acetylation of Threonine and Allothreonine Stereoisomers

The selective O-acetylation of the hydroxyl group in the presence of a free amino group can be achieved under acidic conditions, which protonates the more basic amino group, thereby preventing its acetylation.[3]

Experimental Protocol: Acid-Catalyzed O-Acetylation

  • Dissolution: Dissolve the desired stereoisomer of threonine or allothreonine in glacial acetic acid.

  • Acidification: Cool the solution in an ice bath and saturate it with dry hydrogen chloride gas or add a strong acid catalyst.

  • Acetylation: Slowly add acetyl chloride to the cooled and stirred solution. The reaction is typically rapid.

  • Precipitation: After the reaction is complete, precipitate the product by adding a non-polar solvent such as diethyl ether.

  • Isolation and Purification: Collect the precipitated product, which is often the hydrochloride salt, by filtration. The product can be further purified by recrystallization.

  • Neutralization (Optional): To obtain the free amino acid form, the hydrochloride salt can be neutralized with a suitable base.

G cluster_workflow O-Acetylation Workflow start Threonine/Allothreonine Stereoisomer step1 Dissolve in Glacial Acetic Acid start->step1 step2 Acidify (e.g., HCl gas) step1->step2 step3 Add Acetyl Chloride (in an ice bath) step2->step3 step4 Precipitate with Non-polar Solvent step3->step4 step5 Filter and Purify (Recrystallization) step4->step5 end O-Acetyl-Threonine/Allothreonine Stereoisomer (HCl salt) step5->end

Analytical Methods for Separation and Characterization

The analysis of the stereoisomers of 3-Acetyloxy-2-aminobutanoic acid requires techniques that can differentiate between both enantiomers and diastereomers.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a powerful technique for the separation of stereoisomers. For acetylated amino acids, polysaccharide-based chiral stationary phases (CSPs) are often effective.[4]

Experimental Protocol: Chiral HPLC Separation

  • Column: A chiral stationary phase, such as one based on cellulose or amylose derivatives (e.g., SUMICHIRAL OA series).[4]

  • Mobile Phase: A mixture of a non-polar solvent (e.g., hexane) and a more polar solvent (e.g., isopropanol or ethanol) is typically used for normal-phase chromatography. The exact ratio needs to be optimized for the specific isomers.

  • Detection: UV detection at a low wavelength (e.g., 210 nm) is suitable for these compounds which lack a strong chromophore.

  • Sample Preparation: Dissolve the sample mixture in the mobile phase or a compatible solvent.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 2: Predicted ¹H NMR Chemical Shifts (in D₂O)

ProtonExpected Chemical Shift (ppm)MultiplicityCoupling
Hα (C2-H)~4.0 - 4.2DoubletJ ≈ 3-5 Hz
Hβ (C3-H)~5.2 - 5.4Doublet of QuartetsJ ≈ 3-5 Hz (to Hα), J ≈ 6-7 Hz (to CH₃)
CH₃ (C4-H)~1.2 - 1.4DoubletJ ≈ 6-7 Hz
Acetyl CH₃~2.1 - 2.2Singlet-

Note: The exact chemical shifts and coupling constants will vary slightly between the different diastereomers (erythro vs. threo configurations) due to the different spatial orientations of the substituents. The coupling constant between Hα and Hβ (³Jαβ) is particularly informative for distinguishing between the erythro (larger coupling constant) and threo (smaller coupling constant) diastereomers.

¹³C NMR Spectroscopy

The ¹³C NMR spectra will show six distinct signals corresponding to the six carbon atoms in the molecule. The carbonyl carbons of the carboxylic acid and the acetyl group will appear at the downfield end of the spectrum (typically >170 ppm).

Applications in Drug Development and Research

While specific applications for the individual stereoisomers of 3-Acetyloxy-2-aminobutanoic acid are not extensively documented in publicly available literature, their structural motifs suggest significant potential in several areas of pharmaceutical research.

  • Chiral Building Blocks: These compounds can serve as valuable chiral synthons for the asymmetric synthesis of more complex molecules. The presence of multiple functional groups (amine, carboxylic acid, and ester) at defined stereocenters allows for a variety of chemical transformations.

  • Peptide Synthesis: O-acetylated threonine derivatives can be utilized in peptide synthesis to introduce modified amino acid residues.[1] The acetyl group can alter the properties of the resulting peptide, such as its conformation, stability, and biological activity.

  • Drug Discovery: The different stereoisomers could be screened for biological activity. It is plausible that one or more of the isomers may exhibit interesting pharmacological properties, for example, by mimicking or antagonizing the binding of natural ligands to their receptors. The importance of stereochemistry in drug action is well-established, and the synthesis of all possible stereoisomers of a lead compound is a common strategy in drug discovery.

Conclusion

3-Acetyloxy-2-aminobutanoic acid and its four stereoisomers represent a fascinating and potentially valuable class of compounds for chemical and pharmaceutical research. A thorough understanding of their stereochemical relationships, coupled with robust synthetic and analytical methodologies, is essential for unlocking their full potential. This guide has provided a detailed overview of the core chemical principles, synthetic approaches, and analytical techniques relevant to these compounds. As the demand for stereochemically pure building blocks in drug discovery continues to grow, the importance of compounds like the stereoisomers of 3-Acetyloxy-2-aminobutanoic acid is set to increase.

References

  • Threonine. In: Wikipedia; 2024. Accessed February 13, 2026. [Link]

  • Amino Acid Derivatives for Peptide Synthesis. Sigma-Aldrich. Accessed February 13, 2026.
  • Application Notes and Protocols for Threonine-Containing Peptide Synthesis in Automated Synthesizers. Benchchem. Accessed February 13, 2026.
  • Lloyd-Williams P, et al. Synthetic studies on threonines. The preparation of protected derivatives of d-allo- and l-allo-threonine for peptide synthesis. Tetrahedron. 1997;53(12):4335-4352.
  • Improved Acylation of Pseudoproline: Masked Threonine in Flow Peptide Chemistry. Org. Process Res. Dev. 2023;27(7):1265–1273.
  • Chiral Columns for enantiomer separation by HPLC. Sumika Chemical Analysis Service. Accessed February 13, 2026.
  • Yajima T, Ichimura S, Horii S, Shiraiwa T. Preparation of optically active allothreonine by separating from a diastereoisomeric mixture with threonine. Biosci Biotechnol Biochem. 2010;74(10):2106-2109.
  • Enjalbal C, et al. N- and O-acetylation of threonine residues in the context of proteomics. J. Proteomics. 2014;109:204-213.
  • Enantioselective Synthesis of (2R, 3S)- and (2S, 3R)-4,4,4-trifluoro-N-Fmoc-O-tert-butyl-threonine and their Racemization-free Incorporation into Oligopeptides via Solid-phase Synthesis. J. Org. Chem. 2011;76(19):7881–7890.
  • Mukherjee S, Hao YH, Orth K. A newly discovered post-translational modification--the acetylation of serine and threonine residues. Trends Biochem Sci. 2007;32(5):210-216.

Sources

Strategic Insights into Amino Acid Precursors: The L-threonine Pathway and the Role of Synthetic Derivatives such as 3-Acetyloxy-2-aminobutanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed exploration of amino acid biosynthesis, focusing on the well-characterized L-threonine pathway as a model system. We will delve into the enzymatic cascade responsible for its synthesis from L-aspartate, examining the structure, function, and regulation of key enzymes. Furthermore, we will contextualize the role of synthetic amino acid derivatives, such as 3-Acetyloxy-2-aminobutanoic acid, within modern research and drug development paradigms. This document will serve as a technical resource, offering not only foundational knowledge but also actionable experimental protocols and conceptual frameworks for leveraging these insights in a laboratory setting.

Part 1: The Canonical Biosynthesis of L-Threonine: A Multi-Enzyme Cascade

The biosynthesis of L-threonine from L-aspartate is a fundamental metabolic pathway found in bacteria, archaea, fungi, and plants. This pathway is a prime example of elegant enzymatic control and metabolic channeling. The overall conversion requires five key enzymatic steps, starting from the common precursor L-aspartate, which itself is derived from the citric acid cycle intermediate oxaloacetate.

The pathway begins with the phosphorylation of L-aspartate by aspartate kinase (AK), a step that commits aspartate to this biosynthetic route. This is often a major point of allosteric regulation, with feedback inhibition by the downstream products, including L-threonine. The resulting intermediate, L-aspartyl-β-phosphate, is then reduced to L-aspartate-β-semialdehyde. This intermediate stands at a critical branch point, leading to the synthesis of lysine, methionine, and isoleucine, in addition to threonine.

For the synthesis of threonine, L-aspartate-β-semialdehyde is converted to L-homoserine by homoserine dehydrogenase. L-homoserine is then phosphorylated by homoserine kinase to yield L-homoserine-O-phosphate. In the final step, threonine synthase catalyzes a complex pyridoxal phosphate (PLP)-dependent reaction, converting L-homoserine-O-phosphate into L-threonine, with the release of inorganic phosphate.

Below is a diagram illustrating the core enzymatic steps in the L-threonine biosynthetic pathway.

Threonine_Biosynthesis cluster_main L-Threonine Biosynthesis Pathway cluster_regulation Feedback Inhibition Asp L-Aspartate Asp_P L-Aspartyl-β-phosphate Asp->Asp_P Aspartate Kinase (thrA) Asa L-Aspartate-β-semialdehyde Asp_P->Asa Aspartate Semialdehyde Dehydrogenase (asd) Hom L-Homoserine Asa->Hom Homoserine Dehydrogenase (thrA) Hom_P L-Homoserine-O-phosphate Hom->Hom_P Homoserine Kinase (thrB) Thr L-Threonine Hom_P->Thr Threonine Synthase (thrC) Thr_reg L-Threonine Thr_reg->Asp Inhibits Experimental_Workflow cluster_workflow Workflow: Probing Enzyme Specificity Start Hypothesis: Enzyme X requires a free hydroxyl on threonine for activity Prep Preparation of Reagents: 1. Purified Enzyme X 2. L-Threonine (Natural Substrate) 3. 3-Acetyloxy-2-aminobutanoic acid   (Test Compound) Start->Prep Assay Enzymatic Assays Prep->Assay Control Positive Control Assay: Enzyme X + L-Threonine Assay->Control Control Test Test Assay: Enzyme X + Test Compound Assay->Test Test Measure Measure Product Formation (e.g., via HPLC or Spectrophotometry) Control->Measure Test->Measure Analysis Data Analysis & Comparison Measure->Analysis Result1 High Activity Analysis->Result1 Control Result2 No/Low Activity Analysis->Result2 Test Conclusion Conclusion: Free hydroxyl is critical for Enzyme X activity. Result2->Conclusion

Caption: Experimental workflow for testing an enzyme's substrate specificity.

Part 3: Experimental Protocol: Assay of Homoserine Kinase (thrB)

To provide a practical example, this section details a protocol for assaying the activity of homoserine kinase, a key enzyme in the threonine biosynthesis pathway. This is a coupled enzyme assay, a common and robust method for continuously monitoring enzyme activity when the direct product is not easily detectable.

Principle: The activity of homoserine kinase (HSK) is measured by coupling the production of ADP to the oxidation of NADH via the pyruvate kinase (PK) and lactate dehydrogenase (LDH) system. For every molecule of L-homoserine-O-phosphate produced by HSK, one molecule of ADP is generated. PK uses this ADP to convert phosphoenolpyruvate (PEP) to pyruvate, which is then reduced to lactate by LDH, oxidizing one molecule of NADH to NAD⁺ in the process. The decrease in absorbance at 340 nm, corresponding to the oxidation of NADH, is monitored spectrophotometrically and is directly proportional to the HSK activity.

Reagents and Buffers:

  • Assay Buffer: 100 mM HEPES, pH 7.5, 100 mM KCl, 10 mM MgCl₂.

  • Enzyme Dilution Buffer: 50 mM HEPES, pH 7.5, 1 mM DTT.

  • Substrates:

    • 200 mM L-Homoserine stock in water.

    • 100 mM ATP stock, pH 7.0, in water.

    • 100 mM Phosphoenolpyruvate (PEP) stock in water.

  • Coupling System:

    • 10 mM NADH stock in 10 mM NaOH.

    • Pyruvate Kinase (PK) solution (e.g., 1000 units/mL).

    • Lactate Dehydrogenase (LDH) solution (e.g., 1000 units/mL).

  • Enzyme: Purified Homoserine Kinase (HSK), diluted to an appropriate concentration in Enzyme Dilution Buffer.

Procedure:

  • Prepare a master mix of the coupling system and substrates in the Assay Buffer.

A-Technical-Guide-to-the-Derivatives-of-3-Acetyloxy-2-aminobutanoic-Acid:-Synthesis-and-Pharmacological-Potential

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive literature review on the derivatives of 3-Acetyloxy-2-aminobutanoic acid, a molecule more systematically known as O-acetyl-L-threonine. As a derivative of an essential amino acid, this scaffold serves as a versatile chiral building block in medicinal chemistry and drug development. This document explores the synthetic pathways for creating a diverse library of its derivatives, delves into their wide-ranging biological activities, and establishes critical structure-activity relationships. Detailed experimental protocols, data-driven insights, and visual schematics are provided to empower researchers, scientists, and drug development professionals in leveraging this promising chemical entity for novel therapeutic discoveries.

Introduction: The Strategic Value of 3-Acetyloxy-2-aminobutanoic Acid

3-Acetyloxy-2-aminobutanoic acid is the O-acetylated derivative of L-threonine, an essential α-amino acid. The systematic IUPAC name for the naturally occurring stereoisomer is (2S,3R)-2-amino-3-acetoxybutanoic acid. The acetylation of the hydroxyl group on the threonine side chain serves two primary purposes in chemical synthesis: it acts as a protecting group during peptide synthesis and it can fundamentally alter the physicochemical properties of the parent molecule, influencing its stability, bioavailability, and pharmacological profile.[1][2]

The strategic importance of this scaffold lies in its trifunctional nature:

  • An amine group at the α-position, which is a key site for N-acylation and the formation of amide bonds or heterocyclic rings.

  • A carboxylic acid group , which can be readily converted into esters, amides, or other functionalities.

  • An acetyloxy side chain , which imparts a specific steric and electronic profile that can be crucial for molecular recognition by biological targets.

This guide will navigate the chemical space accessible from this versatile starting material, highlighting its transformation into potent bioactive agents.

Synthetic Pathways and Derivatization Strategies

The derivatization of 3-Acetyloxy-2-aminobutanoic acid begins with the selective modification of its functional groups. The choice of synthetic route is dictated by the desired final structure and the need to preserve the inherent chirality of the molecule.

Synthesis of the Core Scaffold: O-Acetylation of Threonine

The foundational step is the chemoselective O-acetylation of L-threonine. A common and efficient method involves treating L-threonine with acetyl chloride in an acidic medium, such as glacial acetic acid or trifluoroacetic acid.[3] The acidic conditions protonate the more basic amino group, deactivating it towards acylation and thereby directing the reaction to the hydroxyl side chain.[3] This process yields the O-acetyl-L-threonine hydrochloride salt in high purity and yield.[3]

Causality Behind Experimental Choice: The use of a strong acid is critical for achieving chemoselectivity. By protonating the amine, its nucleophilicity is suppressed, preventing the formation of N-acetyl or N,O-diacetyl byproducts. This ensures a clean reaction, often allowing the product to be isolated by simple precipitation without the need for extensive chromatographic purification.[3]

Key Derivatization Reactions

Once the core is synthesized, a multitude of derivatives can be accessed. The primary sites for modification are the N-terminus (amino group) and the C-terminus (carboxyl group).

A. N-Terminal Modifications:

  • N-Acylation: The amino group can be acylated with various acid chlorides or anhydrides to produce N-acyl derivatives. These modifications are fundamental in creating molecules that mimic endogenous signaling lipids, such as N-acyl amino acids (NAAs), which are known to modulate G-protein coupled receptors (GPCRs), ion channels, and other membrane proteins.[4][5][6]

  • Heterocycle Formation: The amino group, often in conjunction with other reagents, can be used to construct heterocyclic systems. For example, amino acids can serve as starting materials for the synthesis of pyrazoles, pyridazines, and other ring systems with diverse biological activities.[7] The side chain of threonine itself can participate in cyclization reactions to form oxazolines, which are found in many natural products.[8][9]

B. C-Terminal Modifications:

  • Esterification: The carboxylic acid can be converted to esters to enhance lipophilicity and improve cell membrane permeability.

  • Amidation: Coupling with various amines to form amides is a common strategy to build larger molecules and explore interactions with biological targets. For instance, linking threonine derivatives to other drug molecules via an amide bond has been explored as a strategy to improve therapeutic properties.[10]

Below is a generalized workflow for the synthesis of derivatives.

G Threonine L-Threonine Core 3-Acetyloxy-2-aminobutanoic acid (O-Acetyl-Threonine) Threonine->Core  Chemoselective  O-Acetylation NAcyl N-Acyl Derivatives Core->NAcyl  N-Acylation Hetero Heterocyclic Derivatives Core->Hetero  Cyclization  Reactions Ester C-Terminal Esters Core->Ester  Esterification Amide C-Terminal Amides Core->Amide  Amidation G cluster_0 NMDA Receptor Modulation Ligand N-Acyl-O-Acetyl- Threonine Derivative Receptor Glycine Binding Site Hydrophobic Pocket Ligand->Receptor:f0 α-amino acid core binding Ligand->Receptor:f1 Lipophilic acyl chain interaction Effect Modulation of Ca2+ Influx Receptor->Effect Channel Gating

Caption: Logical relationship of N-acyl derivatives binding to the NMDA receptor.

Detailed Experimental Protocol: Synthesis of an N-Acyl Derivative

This section provides a representative protocol for the N-acylation of 3-Acetyloxy-2-aminobutanoic acid, a foundational step for creating many of the bioactive derivatives discussed. This protocol is based on standard amino acid chemistry.

Objective: To synthesize N-benzoyl-O-acetyl-L-threonine.

Materials:

  • O-acetyl-L-threonine hydrochloride (1.0 eq)

  • Sodium bicarbonate (NaHCO₃) (2.5 eq)

  • Benzoyl chloride (1.1 eq)

  • Dichloromethane (DCM)

  • Water (H₂O)

  • 1 M Hydrochloric acid (HCl)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolution and Neutralization: Dissolve O-acetyl-L-threonine hydrochloride (1.0 eq) in a 1:1 mixture of DCM and water. Cool the mixture to 0 °C in an ice bath.

    • Rationale: A biphasic system is used to dissolve both the polar amino acid salt and the nonpolar acylating agent. Cooling minimizes side reactions.

  • Basification: Slowly add sodium bicarbonate (2.5 eq) in portions to the stirred solution. Continue stirring until gas evolution ceases. This deprotonates the amine hydrochloride, liberating the free amine.

    • Self-Validation: The cessation of CO₂ evolution indicates that the neutralization is complete. The pH of the aqueous layer should be ~8-9.

  • Acylation: Add benzoyl chloride (1.1 eq) dropwise to the reaction mixture while maintaining the temperature at 0 °C. Allow the reaction to stir vigorously at 0 °C for 1 hour, then warm to room temperature and stir for an additional 3-4 hours.

    • Rationale: A slight excess of the acylating agent ensures complete conversion. Vigorous stirring is essential to maximize the reaction rate in the biphasic system.

  • Workup - Phase Separation: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with fresh DCM.

  • Workup - Washing: Combine all organic layers and wash sequentially with 1 M HCl, water, and finally brine.

    • Rationale: The HCl wash removes any unreacted free amine and excess bicarbonate. The brine wash helps to remove residual water from the organic phase.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude product by flash column chromatography (e.g., using a silica gel column with a hexane/ethyl acetate gradient) or by recrystallization to obtain the pure N-benzoyl-O-acetyl-L-threonine.

Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Conclusion and Future Perspectives

The derivatives of 3-Acetyloxy-2-aminobutanoic acid represent a promising and underexplored class of compounds with significant therapeutic potential. The chiral threonine backbone provides a robust scaffold for developing molecules with high specificity for biological targets ranging from microbial enzymes to central nervous system receptors.

Future research should focus on:

  • Expanding Chemical Diversity: Synthesizing a broader range of heterocyclic derivatives to screen for antimicrobial and anticancer activities.

  • Stereochemical Studies: Investigating the biological activities of derivatives from other stereoisomers of threonine (D-threonine, L-allo-threonine, D-allo-threonine) to build a more comprehensive SAR.

  • Mechanism of Action Studies: Elucidating the precise molecular targets and signaling pathways for the most potent compounds identified.

By leveraging the synthetic versatility and inherent chirality of this scaffold, the scientific community is well-positioned to develop novel and effective therapeutic agents.

References

  • Biological Activity, Lipophilicity and Cytotoxicity of Novel 3-Acetyl-2,5-disubstituted-1,3,4-oxadiazolines. MDPI. [Link]

  • Heterocyclization reaction of cysteine, serine, or threonine residues. ResearchGate. [Link]

  • Three Ring Posttranslational Circuses: Insertion of Oxazoles, Thiazoles, and Pyridines into Protein-Derived Frameworks. PMC. [Link]

  • L-Threonine derivatives of high therapeutic index.
  • Heterologous Production and Biosynthesis of Threonine-16:0dioic acids with a Hydroxamate Moiety. PMC. [Link]

  • Synthesis of different heterocyclic compounds derived from some amino acids. ResearchGate. [Link]

  • 2-amino-3-hydroxybutanoic acid (CHEBI:38263). EMBL-EBI. [Link]

  • Threonine - Wikipedia. Wikipedia. [Link]

  • Chemoselective O-acylation of hydroxyamino acids and amino alcohols under acidic reaction conditions: History, scope and applications. PMC. [Link]

  • (2S)-2-Amino-3-hydroxybutanoic acid. PubChem. [Link]

  • Bioavailability of acetylated derivatives of methionine, threonine, and lysine. PubMed. [Link]

  • (3R)-2-amino-3-hydroxybutanoic acid. PubChem. [Link]

  • (2S,3R)-2-amino-3-hydroxybutanoic acid;(2S,3R)-2-amino-3-methoxybutanoic acid. PubChem. [Link]

  • N-Acyl amino acids and N-acyl neurotransmitter conjugates: neuromodulators and probes for new drug targets. PMC. [Link]

  • (2R,3S)-3-Amino-2-hydroxybutyric acid. PubChem. [Link]

  • Function and therapeutic potential of N-acyl amino acids. PubMed. [Link]

  • N-acetyl-L-threonine. PubChem. [Link]

  • N-Acyl Amino Acids: Metabolism, Molecular Targets, and Role in Biological Processes. PMC. [Link]

  • Biological Activities of Amino Acid Derivatives and their Complexes a Review. ResearchGate. [Link]

  • Synthesis and Biological Evaluation of New N-Acyl-α-amino Ketones and 1,3-Oxazoles Derivatives. PMC. [Link]

Sources

Methodological & Application

Application Note: HPLC Method Development for 3-Acetyloxy-2-aminobutanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Chemical Strategy

3-Acetyloxy-2-aminobutanoic acid (chemically synonymous with O-Acetylthreonine ) presents a unique analytical challenge that causes standard amino acid methods to fail. Unlike stable amino acids, this analyte contains a labile ester bond adjacent to a primary amine.

The "O-to-N" Instability Trap

The critical failure mode in analyzing this compound is the O-to-N Acyl Shift . Under neutral or basic conditions (pH > 6), the unprotonated amine group acts as a nucleophile, attacking the ester carbonyl. This causes the acetyl group to migrate from the oxygen to the nitrogen, irreversibly converting the analyte into N-Acetylthreonine.

Implications for Method Development:

  • No Standard Derivatization: Traditional amino acid reagents like OPA (o-Phthalaldehyde) or FMOC require high pH (9–10), which will destroy the analyte before detection.

  • Strict pH Control: All sample preparation and mobile phases must remain acidic (pH < 3.0) to keep the amine protonated (

    
    ), preventing the nucleophilic attack.
    
  • Detection Mode: Since derivatization is risky, Direct UV at 210 nm or MS/MS are the only viable detection strategies.

Part 2: Method Development Decision Matrix

The following workflow illustrates the logical path to selecting the correct separation mode based on your available instrumentation.

MethodStrategy Start Start: Analyte Assessment StabilityCheck CRITICAL: Is pH < 3.0? Start->StabilityCheck Detector Select Detector StabilityCheck->Detector Yes (Proceed) UV_Det UV/Vis (DAD) Detector->UV_Det MS_Det MS / CAD / ELSD Detector->MS_Det Col_RP RP-HPLC (Aqueous C18) UV_Det->Col_RP Preferred for Robustness Col_HILIC HILIC (Silica/Amide) MS_Det->Col_HILIC Preferred for Sensitivity Mobile_RP MP: Phosphate Buffer pH 2.5 + Acetonitrile Col_RP->Mobile_RP Mobile_HILIC MP: Amm. Formate pH 3.0 + High ACN Col_HILIC->Mobile_HILIC Outcome Valid Method Mobile_RP->Outcome Mobile_HILIC->Outcome

Caption: Decision tree prioritizing pH stability and detector compatibility.

Part 3: Detailed Protocol (RP-HPLC with UV Detection)

This protocol uses Reversed-Phase Ion-Suppression chromatography. By lowering the pH to 2.5, we protonate the amine (preventing the acyl shift) and suppress the carboxylic acid ionization (improving retention on C18).

Reagents & Equipment
  • Column: Aqueous-stable C18 (e.g., Agilent ZORBAX SB-Aq or Waters Atlantis T3), 4.6 x 150 mm, 3.5 µm or 5 µm.

    • Why: Standard C18 columns may collapse under the high aqueous conditions required to retain this polar analyte.

  • Mobile Phase A: 20 mM Potassium Phosphate Buffer, adjusted to pH 2.5 with Phosphoric Acid.

  • Mobile Phase B: HPLC-grade Acetonitrile (ACN).

  • Detector: UV-Vis / DAD at 210 nm (Bandwidth 4 nm).

  • Diluent: 0.1% Phosphoric Acid in Water. (Do NOT use water or methanol alone).

Preparation of Standards

Stock Solution (1 mg/mL):

  • Weigh 10 mg of 3-Acetyloxy-2-aminobutanoic acid.

  • Dissolve in 10 mL of Diluent (0.1% Phosphoric Acid).

  • Note: Prepare fresh daily. The ester is prone to hydrolysis even in water if left for >24 hours.

Working Standards: Dilute Stock with Diluent to concentrations of 10, 50, 100, 250, and 500 µg/mL.

Chromatographic Conditions
ParameterSettingRationale
Flow Rate 1.0 mL/minStandard for 4.6mm ID columns.
Temperature 25°CKeep near ambient to minimize ester hydrolysis rate.
Injection Vol 10 µLAdjust based on sensitivity needs.
Detection 210 nmAnalyte has weak UV; 210 nm targets the ester/carboxyl groups.
Run Time 15 minSufficient for elution and re-equilibration.

Gradient Table:

Time (min)% A (Phosphate Buffer pH 2.5)% B (Acetonitrile)Mode
0.098%2%Isocratic Hold (Loading)
2.098%2%Start Gradient
8.070%30%Elution
8.198%2%Re-equilibration
15.098%2%Stop

Part 4: Alternative Method (HILIC-MS) for High Sensitivity

If UV sensitivity at 210 nm is insufficient (LOD is typically ~1-5 µg/mL), use HILIC-MS.

  • Column: HILIC Amide or Zwitterionic HILIC (e.g., Merck SeQuant ZIC-HILIC).

  • Mobile Phase A: 10 mM Ammonium Formate, pH 3.0 (adjusted with Formic Acid).

  • Mobile Phase B: Acetonitrile.

  • Isocratic Mode: 80% B / 20% A.

  • Detection: ESI Positive Mode (

    
    ).
    
    • Target Mass: 162.07 Da (Parent)

      
       102.05 Da (Loss of Acetic Acid) + 84.04 Da (Fragment).
      

Part 5: Validation & Troubleshooting

System Suitability Criteria
  • Tailing Factor: < 1.5 (Strict pH control usually ensures sharp peaks for amines).

  • Retention Time %RSD: < 1.0% (n=5).

  • Resolution: > 2.0 from any degradation products (Threonine or N-Acetylthreonine).

Troubleshooting the "Ghost Peak" (Degradation)

If you observe a new peak appearing and the main peak decreasing:

  • Check pH: Is your sample diluent acidic? If sample pH > 5, the shift to N-Acetylthreonine occurs within minutes.

  • Check Temperature: Do not use column ovens > 30°C. Heat accelerates ester hydrolysis.

  • Check Solvent: Avoid methanol in sample prep; it can cause transesterification. Use Acetonitrile/Water/Acid only.

References

  • Chemical Stability of O-Acetylthreonine: Enjalbal, C., et al. (2014).[1] "N- and O-acetylation of threonine residues in the context of proteomics." Journal of Proteomics.

  • HILIC Separation of Polar Amino Acids: Agilent Technologies. (2020). "HILIC Method Development for Polar Analytes."

  • General Amino Acid Analysis Guide: BenchChem. (2025).[2][3] "Analytical Methods for the Detection of N-Acetylthreonine in Biological Samples."

Sources

Extraction and isolation techniques for 3-Acetyloxy-2-aminobutanoic acid

Application Note: Targeted Isolation of 3-Acetyloxy-2-aminobutanoic acid ( -Acetylthreonine)

Executive Summary

The isolation of 3-Acetyloxy-2-aminobutanoic acid presents a classic "polar-labile" paradox in organic chemistry. As a zwitterionic amino acid ester, it is highly polar (requiring aqueous or polar organic environments) yet contains an ester linkage susceptible to hydrolysis under the very pH conditions often used to manipulate zwitterions.

This guide provides a validated workflow for extracting this molecule from complex biological matrices (e.g., fermentation broth, tissue lysates) or synthetic reaction mixtures. The protocol prioritizes ester stability by utilizing acidic extraction conditions and low-temperature Mixed-Mode Cation Exchange (MCX) followed by Hydrophilic Interaction Liquid Chromatography (HILIC).

Physicochemical Profile & Strategy

Understanding the molecule is the prerequisite for successful isolation.

PropertyDescriptionImplication for Protocol
Structure 2-Amino-3-(acetyloxy)butanoic acidContains a free amine (

) and free carboxyl (

).[1]
Polarity High (Zwitterionic)Incompatible with Standard RPLC. Will elute in the void volume of C18 columns.
Stability Labile Ester Bond Hydrolysis Risk: High at pH > 8.0 and Temp > 30°C. Stable at pH 2.0–5.0.
Solubility Water, MethanolPoor solubility in non-polar solvents (Hexane, DCM). Liquid-Liquid Extraction (LLE) is ineffective.
pKa (Est.)

,

At pH 3.0, the molecule is cationic (

net charge). At pH 7.0, it is zwitterionic (

net charge).
The "Polar-Labile" Isolation Logic

We cannot use standard alkaline back-extraction because it will hydrolyze the

Solution:

Workflow Visualization

The following diagram outlines the decision matrix and workflow for isolating this specific metabolite.

GStartRaw Sample(Tissue/Broth/Synthesis)LysisStep 1: Acidic Lysis(MeOH + 0.1% Formic Acid)Temp: -20°CStart->Lysis Quench MetabolismFilterCentrifugation & Filtration(Remove Proteins)Lysis->FilterSPEStep 2: MCX Solid Phase Extraction(Mixed-Mode Cation Exchange)Filter->SPE pH < 3 (Cationic Form)WashWash 1: 0.1% Formic Acid (Remove Anions)Wash 2: 100% MeOH (Remove Neutrals)SPE->WashEluteStep 3: Cold Elution(5% NH4OH in MeOH at 4°C)*CRITICAL TIMING*Wash->EluteHILICStep 4: HILIC Purification(Amide/Zwitterionic Column)Elute->HILIC Immediate NeutralizationFinalPurified 3-Acetyloxy-2-aminobutanoic acidHILIC->Final

Figure 1: Isolation workflow emphasizing acidic handling to preserve the ester bond.

Detailed Protocols

Protocol A: Extraction (Matrix Stabilization)

Objective: Solubilize the target while precipitating proteins and preventing enzymatic or chemical hydrolysis of the ester.

  • Preparation: Pre-chill Extraction Solvent (80:20 Methanol:Water + 0.5% Formic Acid) to -20°C.

    • Why Formic Acid? It maintains a pH ~2.5, ensuring the amine is protonated (stable) and inhibiting esterases.

  • Homogenization: Add 10 mL of cold Extraction Solvent per 1 g of sample. Homogenize immediately (bead beater or vortex) for 30 seconds.

  • Incubation: Keep on ice for 10 minutes to ensure complete protein precipitation.

  • Clarification: Centrifuge at 12,000

    
     g for 10 minutes at 4°C.
    
  • Supernatant Collection: Collect the supernatant.

    • Self-Validation Check: Measure the pH of the supernatant. It must be < 3.0. If not, add neat Formic Acid dropwise until pH is 2.5–3.0.

Protocol B: Solid Phase Extraction (MCX Cleanup)

Objective: Remove neutral interferences (lipids, sugars) and anionic compounds, selectively retaining the cationic amino acid ester. Cartridge: Oasis MCX or Strata-X-C (Mixed-Mode Cation Exchange).

  • Conditioning:

    • 1 mL Methanol.

    • 1 mL Water (+ 0.5% Formic Acid).

  • Loading: Load the acidified supernatant from Protocol A. Flow rate: < 1 mL/min.

    • Mechanism:[2][3][4] The target (

      
      ) binds to the sulfonate groups of the resin.
      
  • Wash 1 (Aqueous): 1 mL Water (+ 0.5% Formic Acid). Removes salts and anionic proteins.

  • Wash 2 (Organic): 1 mL 100% Methanol. Removes neutral lipids and hydrophobic contaminants.

    • Note: The target remains bound by ionic interaction.

  • Elution (CRITICAL STEP):

    • Prepare Elution Buffer: 5% Ammonium Hydroxide (

      
      ) in Methanol. Pre-chill to 4°C. 
      
    • Elute with 2

      
       500 
      
      
      L of cold Elution Buffer.
    • IMMEDIATE ACTION: Collect eluate into a tube containing 50

      
      L of Formic Acid.
      
    • Why? The high pH required to break the ionic bond (deprotonating the amine) will rapidly hydrolyze the ester. By eluting cold and immediately re-acidifying, we preserve the

      
      -acetyl group.
      
Protocol C: Preparative HILIC Isolation

Objective: Separate the target from the parent amino acid (Threonine) and other isomers. System: HPLC or FPLC with UV (210 nm) or MS detection.

ParameterSettingRationale
Column Zwitterionic HILIC (e.g., ZIC-HILIC or Amide) Retains polar zwitterions via electrostatic and partition mechanisms.
Mobile Phase A 10 mM Ammonium Formate, pH 3.5Acidic pH stabilizes the ester and suppresses silanol activity.
Mobile Phase B Acetonitrile (ACN)The "weak" solvent in HILIC mode.
Gradient 90% B

40% B over 20 mins
Elutes from low polarity to high polarity.
Flow Rate 0.3 mL/min (for 2.1mm ID)Lower flow rates enhance mass transfer in HILIC.

HILIC Separation Mechanism Diagram:

HILICStationaryStationary Phase(Zwitterionic)WaterLayerStagnant Water Layer(Enriched on Surface)Stationary->WaterLayerHydrationAnalyte3-Acetyloxy-2-aminobutanoic acid(Partitioning)Analyte->WaterLayerHigh RetentionMobileMobile Phase(High ACN)Analyte->MobileLow RetentionMobile->WaterLayerEquilibrium

Figure 2: HILIC retention mechanism.[4] The polar target partitions into the water layer on the stationary phase.

Quality Control & Validation

To confirm you have isolated 3-Acetyloxy-2-aminobutanoic acid and not its hydrolysis product (Threonine) or its isomer (N-Acetylthreonine), use the following markers:

Mass Spectrometry (LC-MS/MS)[6][7]
  • Target Mass:

    
     (MW). Look for 
    
    
    .
  • Differentiation:

    • Threonine:

      
      . If you see this dominant peak, hydrolysis occurred.
      
    • Fragment: In MS/MS,

      
      -acetyl compounds often lose the acetyl group (
      
      
      loss) or acetic acid (
      
      
      loss) more easily than
      
      
      -acetyl isomers.
NMR Spectroscopy ( -NMR)
  • Diagnostic Signal: The methyl group of the acetyl ester appears as a sharp singlet around

    
     2.1 ppm .
    
  • Shift Verification: Compare the H-3 proton (the one attached to the carbon with the oxygen).

    • In Threonine (free OH):

      
      .
      
    • In

      
      -Acetylthreonine: This proton shifts downfield  to 
      
      
      due to the deshielding effect of the ester.

References

  • Buszewski, B., & Noga, S. (2012). Hydrophilic interaction liquid chromatography (HILIC) in determination of polar compounds.[4][5][6][7] Analytical and Bioanalytical Chemistry. Link

  • Esteban, G., et al. (2016). Stability of amino acid esters in aqueous solution: Implications for prodrug design. European Journal of Pharmaceutics and Biopharmaceutics.
  • Human Metabolome Database (HMDB). (2025). Metabocard for O-Acetylthreonine (HMDB0000858). Link

  • McCalley, D. V. (2017). Understanding and manipulating the separation in hydrophilic interaction liquid chromatography. Journal of Chromatography A. Link

  • Thermo Fisher Scientific. (2022). HILIC Separations: A Guide to HILIC Method Development. Link

Crystallization methods for high-purity 3-Acetyloxy-2-aminobutanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Crystallization Strategies for High-Purity 3-Acetyloxy-2-aminobutanoic acid (


-Acetylthreonine) 

Executive Summary

This guide details the purification and crystallization protocols for 3-Acetyloxy-2-aminobutanoic acid (commonly referred to as


-Acetylthreonine ). This molecule presents a unique process challenge: it is a kinetically unstable ester isopeptide. Under neutral or basic conditions (pH > 6.5), it undergoes a rapid, irreversible 

acyl migration
to form the thermodynamically stable impurity,

-Acetylthreonine.

To achieve high purity (>98%) and prevent diastereomeric contamination, this guide prioritizes crystallization of the Hydrochloride Salt form. The salt form locks the amine functionality, preventing the intramolecular attack on the ester, thereby ensuring chemical stability during isolation.

Physicochemical Profiling & Stability Mechanisms

Before attempting crystallization, the operator must understand the "Danger Zone" of this molecule. The purity of


-acetylthreonine is a function of pH and time.
The Instability Mechanism ( Shift)

The primary impurity is not a byproduct of synthesis, but a degradation product of the target itself. In the free zwitterionic state, the unprotonated amine at C2 attacks the carbonyl of the ester at C3 via a 5-membered ring intermediate, transferring the acetyl group.

DOT Diagram 1: The


 Acyl Migration Pathway 

MigrationMechanism cluster_conditions Critical Process Parameter Target O-Acetylthreonine (Target Molecule) Amine Protonated (Stable) Trigger pH Adjustment (Neutralization) Target->Trigger Deprotonation (-H+) Intermediate Tetrahedral Intermediate (5-membered ring) Trigger->Intermediate Nucleophilic Attack Impurity N-Acetylthreonine (Thermodynamic Impurity) Intermediate->Impurity Irreversible Shift

Caption: The irreversible degradation pathway of O-Acetylthreonine. Maintaining acidic conditions (protonated amine) is the only barrier to this reaction.

Solubility Profile (Qualitative)
Solvent SystemHCl Salt SolubilityFree Zwitterion SolubilityApplication
Water Very HighHighDissolution (Risk of hydrolysis)
Methanol/Ethanol HighModeratePrimary Solvent
Glacial Acetic Acid ModerateLowStability Solvent
Acetone InsolubleInsolubleAntisolvent
Diethyl Ether/MTBE InsolubleInsolubleAntisolvent

Protocol A: Reactive Crystallization of the Hydrochloride Salt (Recommended)

This method is the industry standard for isolating


-acylated amino acids. It relies on Antisolvent Crystallization  coupled with Common Ion Effect  (excess HCl).

Target:


-Acetyl-L-threonine 

HCl Purity Goal: >99.0% Yield Goal: >85%
Reagents:
  • Crude 3-Acetyloxy-2-aminobutanoic acid (reaction mixture or oil).

  • Solvent: Dry Ethanol (EtOH) or Glacial Acetic Acid (AcOH).

  • Antisolvent: Methyl tert-butyl ether (MTBE) or Diethyl Ether (

    
    ).
    
  • Acid Source: 4M HCl in Dioxane or anhydrous HCl gas.

Step-by-Step Methodology:
  • Dissolution & Acidification:

    • Dissolve the crude oily residue in minimal Glacial Acetic Acid (approx. 2-3 volumes relative to mass).

    • Why: Acetic acid suppresses solvolysis and maintains the low pH required to stop migration.

    • Check Point: Ensure temperature remains

      
      .
      
  • Seeding (Nucleation Control):

    • Add 1.1 equivalents of anhydrous HCl (e.g., HCl in Dioxane).

    • Introduce seed crystals of pure

      
      -Acetylthreonine 
      
      
      
      HCl (0.5 wt%) at
      
      
      .
    • Observation: The solution should turn slightly turbid.

  • Antisolvent Addition (Growth Phase):

    • Begin dosing MTBE slowly over 2 hours.

    • Ratio: Target a final solvent:antisolvent ratio of 1:4.

    • Critical Control: Agitation must be kept at moderate shear (e.g., 200 RPM) to prevent agglomeration.

  • Aging (Ostwald Ripening):

    • Cool the slurry to

      
       and hold for 3 hours. This maximizes yield and purges trapped mother liquor impurities.
      
  • Isolation:

    • Filter under nitrogen atmosphere (hygroscopic solid).

    • Wash the cake with cold MTBE (

      
      ).
      
  • Drying:

    • Dry in a vacuum oven at

      
       for 12 hours.
      
    • Warning: Do not exceed

      
      ; thermal stress can induce solid-state degradation.
      

Protocol B: Isolation of the Zwitterion (High Risk)

Warning: This protocol is only recommended if the free acid is strictly required for the next step (e.g., immediate peptide coupling).

Target: 3-Acetyloxy-2-aminobutanoic acid (Free Acid) Constraint: Process time must be


 hours to prevent 

shift.
Step-by-Step Methodology:
  • Neutralization (The Critical Moment):

    • Start with the HCl salt dissolved in water (

      
      ).
      
    • Add stoichiometric LiOH or NaOH dropwise to reach pH 5.5 - 6.0 .

    • Strict Limit:DO NOT EXCEED pH 6.5. At pH 7, half-life is minutes.

  • Lyophilization (Preferred):

    • Immediately freeze the solution using liquid nitrogen.

    • Lyophilize to dryness. This bypasses the liquid-phase instability window.

  • Alternative: Precipitation (If Lyophilization unavailable):

    • Add 10 volumes of cold Isopropanol (IPA) or Acetone rapidly to the aqueous solution at

      
      .
      
    • Filter immediately upon precipitation.

Process Analytical Technology (PAT) & Validation

To ensure the protocol is self-validating, the following analytical controls are required.

In-Process Monitoring
  • HPLC Method:

    • Column: C18 Reverse Phase (low pH stable).

    • Mobile Phase: 0.1% TFA in Water (A) / Acetonitrile (B).

    • Note: The acidic mobile phase stabilizes the sample during the run.

    • Differentiation:

      
      -Acetylthreonine elutes earlier than 
      
      
      
      -Acetylthreonine due to the free amine's polarity.
Solid State Characterization
  • XRPD (X-Ray Powder Diffraction): Essential to distinguish between the salt and free acid, and to detect amorphous content if lyophilized.

  • 
    -NMR (
    
    
    
    ):
    • Diagnostic Signal: Look for the

      
      -proton shift.[1]
      
    • 
      -Acetyl: 
      
      
      
      ppm.
    • 
      -Acetyl: 
      
      
      
      ppm (downfield shift due to amide).

DOT Diagram 2: Crystallization Decision Matrix

DecisionMatrix Start Crude Reaction Mixture CheckPH Check pH Stability Requirement Start->CheckPH RouteA Route A: HCl Salt (Long-term Storage) CheckPH->RouteA High Purity Needed RouteB Route B: Free Zwitterion (Immediate Use) CheckPH->RouteB Free Amine Needed ProcessA 1. Dissolve in AcOH 2. Add HCl/Dioxane 3. Antisolvent: MTBE RouteA->ProcessA ProcessB 1. Cold Neutralization (pH 6.0) 2. Flash Precipitation (Acetone) 3. Immediate Filtration RouteB->ProcessB OutcomeA Stable Crystalline Solid (>99% Purity) ProcessA->OutcomeA OutcomeB Meta-stable Solid (Contains 2-5% N-acyl impurity) ProcessB->OutcomeB

Caption: Decision tree for selecting the appropriate isolation method based on downstream application requirements.

Troubleshooting Guide

IssueProbable CauseCorrective Action
High

-Acetyl Impurity
pH drifted > 6.0 during neutralization or workup.Maintain pH < 4.0; switch to Route A (Salt form).
Oily Product / No Crystals Water content too high in solvent system.Dry solvents (KF < 0.1%); Use Acetone or MTBE to strip water.
Low Yield High solubility of salt in alcohol.Increase Antisolvent ratio to 1:5; Cool to

.
Hygroscopicity Residual HCl or Acetic Acid.Wash filter cake thoroughly with anhydrous Ether; Store in desiccator.

References

  • Sohma, Y., et al. (2004). "Development of O-acyl isopeptide method." Peptide Science. Link

    • Context: Establishes the mechanism of acyl migration in threonine derivatives and the pH dependence of the reaction.
  • Coin, I., et al. (2007). "Depsipeptides: Synthesis and Application." Nature Protocols. Link

    • Context: Provides standard protocols for handling acid-labile and base-labile amino acid esters.
  • Tajima, T., et al. (2007).[2] "Preparation of optically active 2-aminobutanoic acid via optical resolution." Bioscience, Biotechnology, and Biochemistry. Link

    • Context: Validates antisolvent crystallization techniques for aminobutanoic acid derivatives using sulfon
  • Sigma-Aldrich. (2023). "Product Specification: O-Acetyl-L-threonine Hydrochloride." Link

    • Context: Confirms the commercial standard form is the Hydrochloride salt for stability reasons.

Sources

Troubleshooting & Optimization

Preventing hydrolysis of the acetyl group in 3-Acetyloxy-2-aminobutanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide addresses the stability and handling of 3-Acetyloxy-2-aminobutanoic acid (also known as O-Acetylthreonine).

This compound presents a unique challenge in chemical biology and drug development: it contains a "ticking clock" mechanism—the


 acyl shift —which can destroy your sample faster than standard hydrolysis.

The Core Challenge: It’s Not Just Hydrolysis

Most researchers assume the primary threat to an ester group is water (hydrolysis). For 3-Acetyloxy-2-aminobutanoic acid , the immediate threat is actually intramolecular rearrangement .

Because the amino group at position 2 is chemically adjacent to the acetyl ester at position 3, this molecule is prone to an


 acyl shift .
  • The Trigger: Neutral to Basic pH (pH > 6.0).

  • The Mechanism: The free amine (

    
    ) attacks the ester carbonyl, forming a 5-membered cyclic intermediate.
    
  • The Result: The acetyl group jumps from the oxygen to the nitrogen.[1] You no longer have O-Acetylthreonine; you have N-Acetylthreonine. This reaction is irreversible under physiological conditions and occurs within minutes.

Stability Profile Summary
ParameterConditionStability StatusMechanism of Loss
pH < 3.0 AcidicStable Amine is protonated (

), preventing nucleophilic attack.
pH 4.0 - 6.0 Weakly AcidicMetastable Slow rearrangement; acceptable for short-term handling (hours).
pH > 7.0 Neutral/BasicUnstable Rapid

shift (

10–30 mins).
Temperature > 25°CUnstable Accelerates both hydrolysis and rearrangement.

Troubleshooting Guide (Q&A)

Q1: I dissolved the compound in PBS (pH 7.4), and my bioassay failed. The Mass Spec shows the correct molecular weight. What happened?

Diagnosis: You likely experienced the


 acyl shift .
Explanation:  Both the starting material (O-Acetyl) and the rearrangement product (N-Acetyl) have the exact same molecular formula and weight (

). Standard MS cannot distinguish them. The Fix:
  • Stop using PBS for stock solutions.

  • Verify structure: Use HPLC or NMR. The N-acetyl isomer typically elutes later on a C18 column (more hydrophobic) or shows a distinct shift in

    
    -proton NMR signals.
    
Q2: How should I solubilize this compound for cell culture or enzymatic assays?

Protocol:

  • Stock Solution: Dissolve the powder in 1 mM HCl or 0.1% TFA in water. This keeps the pH

    
    , ensuring the amine is protonated and the ester is stable.
    
  • Working Solution: Dilute the stock into your assay buffer immediately before use.

  • Timing: Once diluted into neutral media (pH 7.4), the "clock starts." You typically have a window of 15–30 minutes before significant rearrangement occurs. Keep the solution on ice to extend this window.

Q3: Can I store the powder at room temperature?

Recommendation: No. Even trace moisture in the air can facilitate hydrolysis or rearrangement over time.

  • Storage:

    
     with a desiccant.
    
  • Form: The Hydrochloride salt form (

    
    ) is significantly more stable than the zwitterion or free base because the amine is "locked" in the protonated state.
    
Q4: My HPLC shows two peaks with the same mass. Which is which?

Identification:

  • Peak 1 (Earlier Eluting): Likely 3-Acetyloxy-2-aminobutanoic acid (O-Acetyl). The free amine makes it more polar/cationic at acidic HPLC pH.

  • Peak 2 (Later Eluting): Likely

    
    -Acetylthreonine . The amide is neutral and less polar, interacting more with the C18 column.
    
  • Note: If you see a peak with Mass - 42 Da, that is Threonine (complete hydrolysis).

Mechanistic Visualization

The following diagram illustrates the competing pathways. Note that the Path of Least Resistance at pH 7 is the Acyl Shift, not direct hydrolysis.

AcylShiftMechanism Start 3-Acetyloxy-2-aminobutanoic acid (Protonated Amine: -NH3+) [STABLE at pH < 4] Deprot Deprotonation (pH > 6) Start->Deprot Add Base/Buffer Intermediate Free Amine Species (-NH2 ... O-CO-CH3) [REACTIVE] Deprot->Intermediate Fast Cyclic Tetrahedral Cyclic Intermediate (Hydroxyoxazolidine) Intermediate->Cyclic Nucleophilic Attack (Neighboring Group Participation) Hydrolysis Threonine + Acetate (Direct Hydrolysis) Intermediate->Hydrolysis Slow (H2O Attack) NAcyl N-Acetylthreonine (Amide Product) [DEAD END] Cyclic->NAcyl Collapse (Irreversible)

Caption: Figure 1. The "Silent Killer" mechanism. At neutral pH, the free amine attacks the ester (Red Path), causing an irreversible shift to the N-acetyl form. This occurs faster than direct hydrolysis.

Validated Experimental Protocols

Protocol A: Safe Solubilization & Handling

Objective: Prepare a 10 mM stock solution while preventing acyl migration.

  • Preparation: Pre-chill 10 mM HCl (sterile filtered) on ice.

  • Weighing: Weigh the target amount of 3-Acetyloxy-2-aminobutanoic acid hydrochloride.

  • Dissolution: Add the chilled HCl to the powder. Vortex briefly (5-10 seconds) until dissolved.

    • Why? The HCl ensures the micro-environment pH remains < 3.

  • Storage: Aliquot immediately into single-use vials. Flash freeze in liquid nitrogen and store at

    
    .
    
    • Shelf Life: > 6 months at

      
      . < 1 hour at RT (neutral pH).
      
Protocol B: Quality Control via HPLC

Objective: Quantify the ratio of intact O-Acetyl vs. rearranged N-Acetyl product.

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 3.5 µm).

  • Mobile Phase A: Water + 0.1% Trifluoroacetic Acid (TFA).

  • Mobile Phase B: Acetonitrile + 0.1% TFA.

  • Gradient: 0% B to 20% B over 15 minutes.

  • Detection: UV at 210 nm (amide bond detection).

  • Expected Results:

    • Intact (O-Acetyl): Elutes early (e.g., 2–4 min).

    • Rearranged (N-Acetyl): Elutes late (e.g., 8–10 min).

    • Hydrolyzed (Threonine): Elutes near void volume (very early).

Decision Logic for Researchers

Use this logic flow to determine if your experimental conditions will compromise the molecule.

DecisionTree Start Start: Experimental Design CheckPH Is the Assay pH > 6.0? Start->CheckPH CheckTime Is Assay Duration > 30 mins? CheckPH->CheckTime Yes (Neutral/Basic) Stable Proceed. Sample is Stable. CheckPH->Stable No (Acidic) Caution Proceed with Caution. Keep on Ice. Prepare immediately before use. CheckTime->Caution No (Fast Assay) Unstable CRITICAL RISK. High probability of O->N shift. Data will be invalid. CheckTime->Unstable Yes (Long Assay) Mod Can you lower pH or use flow injection? Unstable->Mod Troubleshoot Mod->Caution Yes Mod->Unstable No

Caption: Figure 2. Decision matrix for experimental planning. Long incubations at physiological pH are contraindicated.

References

  • Hassan, M. et al. (2015). "Ligations of O-acyl threonine units to give native peptides via 5-, 8-, 9- and 10-membered cyclic transition states." Arkivoc.

  • Durek, T. et al. (2018). "Serine/Threonine Ligation: Origin, Mechanistic Aspects, and Applications." Accounts of Chemical Research.

  • Enjalbal, C. et al. (2014).[2] "N- and O-acetylation of threonine residues in the context of proteomics." Journal of Proteomics.

  • PubChem. "N-Acetyl-L-threonine (Rearrangement Product) Compound Summary." National Library of Medicine.

Sources

Technical Support Center: Minimizing Racemization During 3-Acetyloxy-2-aminobutanoic Acid Processing

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center dedicated to providing in-depth guidance on the handling and processing of 3-Acetyloxy-2-aminobutanoic acid. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of maintaining the stereochemical integrity of this valuable chiral building block. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address specific challenges you may encounter during your experiments.

Introduction: The Challenge of Stereochemical Integrity

3-Acetyloxy-2-aminobutanoic acid, a derivative of threonine, possesses two chiral centers, making it a valuable synthon in the development of complex pharmaceutical agents. However, the presence of an acidic α-proton and a potentially labile 3-acetyloxy group presents a significant risk of racemization or epimerization at the C2 position during routine experimental procedures. This loss of stereochemical purity can lead to the formation of diastereomers, which are often difficult to separate and can have drastically different pharmacological activities. This guide provides practical strategies to mitigate these risks and ensure the enantiomeric purity of your material.

Frequently Asked Questions (FAQs)

Q1: What are the primary mechanisms that can lead to racemization of 3-Acetyloxy-2-aminobutanoic acid?

A1: Racemization of 3-Acetyloxy-2-aminobutanoic acid at the α-carbon (C2) can occur through two principal pathways, particularly under basic conditions:

  • Direct Enolization: A base can directly abstract the acidic proton from the α-carbon, forming a planar enolate intermediate. Reprotonation of this intermediate can occur from either face, leading to a mixture of enantiomers.[1]

  • Oxazolone (Azlactone) Formation: If the amino group is acylated (e.g., during peptide coupling), the activated carboxyl group can cyclize to form a planar oxazolone intermediate. The α-proton of this intermediate is highly acidic and susceptible to abstraction by a base, leading to rapid racemization. While the primary amino group of 3-Acetyloxy-2-aminobutanoic acid is not acylated, this mechanism is crucial to consider if the compound is used in subsequent acylation or peptide synthesis steps.

It is also important to consider the potential for neighboring group participation by the 3-acetyloxy group.[2][3][4][5] The acetyl group's carbonyl oxygen could potentially interact with the α-carbon, especially if a carbocation were to form, influencing the stereochemical outcome of any substitution reactions.

Q2: How does pH influence the rate of racemization?

A2: The pH of the reaction medium is a critical factor. Basic conditions significantly accelerate racemization by promoting the deprotonation of the α-carbon, which is the initial step in both the direct enolization and oxazolone formation pathways.[1] Strongly acidic conditions can also promote racemization, albeit generally at a slower rate than strongly basic conditions, by catalyzing enolization through protonation of the carbonyl oxygen.[6] For optimal stability, it is recommended to work at a neutral or slightly acidic pH whenever possible.

Q3: Can the 3-acetyloxy group itself cause stability issues?

A3: Yes, the 3-acetyloxy group is an ester and can be susceptible to hydrolysis under both acidic and basic conditions. This would yield 3-hydroxy-2-aminobutanoic acid (threonine or its diastereomer, allothreonine). This hydrolysis can compete with or occur alongside racemization. The formation of the free hydroxyl group may alter the molecule's solubility and reactivity in subsequent steps. O-acylation is a known side reaction in peptide synthesis involving amino acids with hydroxyl groups in their side chains, like serine and threonine.[7][8][9]

Q4: Which analytical techniques are suitable for monitoring the enantiomeric purity of 3-Acetyloxy-2-aminobutanoic acid?

A4: Several analytical techniques can be employed to determine the enantiomeric excess (e.e.) of your compound:

  • Chiral High-Performance Liquid Chromatography (HPLC): This is one of the most common and reliable methods. Separation is achieved using a chiral stationary phase (CSP) that interacts differently with the two enantiomers. Polysaccharide-based and macrocyclic glycopeptide-based CSPs are often effective for the separation of amino acid derivatives.[10][11][12]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy with Chiral Derivatizing or Solvating Agents: In the presence of a chiral auxiliary, the enantiomers of your compound will form diastereomeric complexes that can be distinguished by NMR, allowing for quantification.[13][14][15][16][17]

  • Gas Chromatography (GC) on a Chiral Column: This method is suitable if the compound is volatile or can be derivatized to increase its volatility.

Troubleshooting Guide

Observed Problem Potential Cause(s) Recommended Solutions & Explanations
Loss of optical purity (racemization/epimerization) detected after a reaction step. Use of a strong base: Bases like hydroxides, alkoxides, or strong organic amines (e.g., DBU, triethylamine) can readily abstract the α-proton.- Use a weaker, sterically hindered base: Consider using N-methylmorpholine (NMM) or 2,4,6-collidine. Their lower basicity and increased steric bulk reduce the rate of α-proton abstraction.[1]- Stoichiometric control: Use the minimum required amount of base.
Elevated reaction temperature: Higher temperatures provide the activation energy for racemization to occur more rapidly.- Lower the reaction temperature: Perform the reaction at 0 °C or even lower if the reaction kinetics allow.
Prolonged reaction time: The longer the compound is exposed to harsh conditions, the greater the extent of racemization.- Monitor the reaction closely: Use techniques like TLC or LC-MS to determine the point of completion and quench the reaction promptly.
Inappropriate solvent: Polar, protic solvents can facilitate proton exchange and stabilize the transition state for racemization.- Use a less polar, aprotic solvent: Solvents like dichloromethane (DCM) or tetrahydrofuran (THF) are generally preferred over more polar options like methanol or water, provided the reactants are sufficiently soluble.
Presence of 3-hydroxy-2-aminobutanoic acid as a significant impurity. Hydrolysis of the 3-acetyloxy group: This can be caused by strongly acidic or basic conditions, or prolonged exposure to aqueous environments.- Maintain a neutral or slightly acidic pH: Buffer the reaction mixture if necessary.- Minimize exposure to water: Use anhydrous solvents and reagents where possible.- Protect the hydroxyl group: If the acetyl group is intended as a protecting group and is found to be too labile, consider a more robust protecting group for the hydroxyl function.
Difficulty in purifying the final product away from diastereomers. Racemization occurred during the reaction or work-up. - Optimize reaction conditions to minimize racemization (see above). - Employ preparative chiral HPLC: This can be an effective, albeit sometimes costly, method for separating diastereomers.- Consider diastereomeric salt crystallization: React the mixture with a chiral acid or base to form diastereomeric salts that may have different solubilities, allowing for separation by crystallization.

Experimental Protocols

Protocol 1: General Handling and Storage to Maintain Stereochemical Integrity
  • Storage: Store 3-Acetyloxy-2-aminobutanoic acid in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) at low temperatures (-20°C is recommended for long-term storage).

  • Solvent Selection: When preparing solutions, use high-purity, anhydrous solvents. If an aqueous solution is necessary, use deionized, degassed water and prepare the solution fresh before use.

  • pH Control: Avoid exposing the compound to solutions with a pH above 8 or below 4 for extended periods. If the experimental conditions require a basic or acidic environment, keep the exposure time to a minimum and maintain the lowest possible temperature.

Protocol 2: A Representative Procedure for Amide Coupling with Minimized Racemization

This protocol describes a general approach for coupling the carboxylic acid of 3-Acetyloxy-2-aminobutanoic acid with an amine, a common step where racemization can occur.

  • Reagent Preparation:

    • Dissolve 1.0 equivalent of 3-Acetyloxy-2-aminobutanoic acid in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF).

    • In a separate flask, dissolve 1.1 equivalents of the desired amine and 1.2 equivalents of a non-nucleophilic, sterically hindered base (e.g., N-methylmorpholine) in the same anhydrous solvent.

  • Activation:

    • Cool the solution of 3-Acetyloxy-2-aminobutanoic acid to 0°C in an ice bath.

    • Add 1.1 equivalents of a suitable coupling reagent such as N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), along with 1.1 equivalents of an additive like 1-Hydroxybenzotriazole (HOBt) or ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma). These additives are known to suppress racemization.[1]

    • Stir the activation mixture at 0°C for 15-30 minutes.

  • Coupling:

    • Slowly add the amine solution to the activated 3-Acetyloxy-2-aminobutanoic acid mixture at 0°C.

    • Allow the reaction to stir at 0°C and monitor its progress by TLC or LC-MS.

    • Once the reaction is complete, proceed immediately with the work-up.

  • Work-up:

    • Filter the reaction mixture to remove any precipitated urea by-products (if DCC or EDC was used).

    • Wash the filtrate with a cold, dilute acid solution (e.g., 1% HCl) to remove excess amine and base, followed by a cold, dilute sodium bicarbonate solution, and finally with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure at a low temperature.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel, using a solvent system that provides good separation and is not strongly basic or acidic.

Visualizing the Racemization Pathway

The following diagram illustrates the base-catalyzed racemization of an amino acid via direct enolization.

Racemization_Pathway L-Enantiomer L-Enantiomer Planar_Enolate Planar Enolate Intermediate L-Enantiomer->Planar_Enolate + Base - H+ Planar_Enolate->L-Enantiomer + H+ D-Enantiomer D-Enantiomer Planar_Enolate->D-Enantiomer + H+

Caption: Base-catalyzed racemization via a planar enolate intermediate.

Decision-Making Workflow for Troubleshooting Racemization

Caption: A workflow for troubleshooting racemization issues.

References

  • Ur Rehman M. (n.d.). SIDE REACTION IN PEPTIDE SYNTHESIS. [PowerPoint slides]. SlideShare. Retrieved from [Link]

  • Wessjohann, L. A., & Schneider, A. (2005). An Efficient Route to Both Enantiomers of allo-Threonine by Simultaneous Amino Acid Racemase-Catalyzed Isomerization of Threonine and Crystallization. Angewandte Chemie International Edition, 44(48), 7933–7936. Retrieved from [Link]

  • Martinez, J., Tolle, J. C., & Bodanszky, M. (1979). Side reactions in peptide synthesis. X. Prevention of O-acylation during coupling with active esters. International Journal of Peptide and Protein Research, 13(1), 22–27. Retrieved from [Link]

  • Bull, S. D., Davidson, M. G., van den Elsen, J. M. H., Fossey, J. S., Jenkins, A. T. A., Jiang, Y.-B., Kubo, Y., & James, T. D. (2013). Simple Boronic Acid Based NMR Protocols for Determining the Enantiomeric Excess of Chiral Amines, Hydroxylamines and. Accounts of Chemical Research, 46(2), 312–326. Retrieved from [Link]

  • (2013, June 12). Neighboring Group Participation. Scribd. Retrieved from [Link]

  • AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. Retrieved from [Link]

  • Gorin, D. J., & Toste, F. D. (2023). Neighboring-Group Participation by C-2 Acyloxy Groups: Influence of the Nucleophile and Acyl Group on the Stereochemical Outcome of Acetal Substitution Reactions. The Journal of Organic Chemistry, 88(21), 15263–15273. Retrieved from [Link]

  • Rehman, M. U. (2018). Side reactions in peptide synthesis: An overview. Bibliomed, 10(1). Retrieved from [Link]

  • Wikipedia contributors. (2023, November 13). Allothreonine. In Wikipedia, The Free Encyclopedia. Retrieved from [Link]

  • Chien, K. Y., Lin, W. Y., Chang, L. S., & Wu, W. G. (1998). The Role of Acidic Amino Acid Residues in the Structural Stability of Snake Cardiotoxins. Journal of Biological Chemistry, 273(15), 8947–8954. Retrieved from [Link]

  • Bodanszky, M., Fink, M. L., Klausner, Y. S., Natarajan, S., Tatemoto, K., Yiotakis, A. E., & Bodanszky, A. (1976). Side reactions in peptide synthesis. 4. Extensive O-acylation by active esters in histidine containing peptides. The Journal of Organic Chemistry, 41(10), 1844–1846. Retrieved from [Link]

  • (n.d.). Amino Acid Derivatives for Peptide Synthesis. AAPPTec. Retrieved from [Link]

  • Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455–2504. Retrieved from [Link]

  • (2018, March 9). Neighbouring Group Participation | Tricks and Tech | IIT-Jee Mains, Advance | BITSAT | NEET & AIIMS [Video]. YouTube. Retrieved from [Link]

  • Wikipedia contributors. (2023, August 28). Neighbouring group participation. In Wikipedia, The Free Encyclopedia. Retrieved from [Link]

  • Nishiyama, Y., & Hanada, K. (2013). Evaluation of acid-labile S-protecting groups to prevent Cys racemization in Fmoc solid-phase peptide synthesis. Journal of Peptide Science, 19(11), 699–706. Retrieved from [Link]

  • (n.d.). The Neighbouring Group Mechanisms. Dalal Institute. Retrieved from [Link]

  • Ur Rehman, M. (2018). Side reactions in peptide synthesis: An overview. ResearchGate. Retrieved from [Link]

  • Alexakis, A., & Polet, D. (2004). A new 31P NMR method for the enantiomeric excess determination of alcohols, amines and amino acid esters. Tetrahedron: Asymmetry, 15(14), 2205–2208. Retrieved from [Link]

  • Wenzel, T. J. (2019). Determination of Enantiomeric Excess via 31P-NMR. Molecules, 24(16), 2947. Retrieved from [Link]

  • Ahuja, S. (2005, November 1). A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International. Retrieved from [Link]

  • Amery, E., & Bull, S. D. (2016). Rapid Determination of Enantiomeric Excess via NMR Spectroscopy: A Research-Informed Experiment. Journal of Chemical Education, 93(11), 1948–1952. Retrieved from [Link]

  • Patel, V. (2012, June 6). HOT article: Rapid determination of enantiomeric excess. Analytical Methods Blog. Retrieved from [Link]

  • Kim, M. J., Kim, G. J., & Kim, H. S. (2016). Method of producing d-threonine and homoalanine from racemic threonine. KR Patent No. 101742477B1.
  • Ilisz, I., Aranyi, A., Pataj, Z., & Péter, A. (2007). HPLC separation of enantiomers using chiral stationary phases. Česká a Slovenská Farmacie, 56(3), 107–118. Retrieved from [Link]

  • Wheeler, D. (2019, November 18). PROCESS DEVELOPMENT REPORT. Medicines for All institute (M4ALL). Retrieved from [Link]

  • Lee, W., & Lee, J. (2021). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. YAKHAK HOEJI, 65(3), 164–172. Retrieved from [Link]

  • Gyurcsik, B., Gajda, T., Jekő, J., Kuzmann, E., Vértes, A., Szabó, A., ... & Burger, K. (2003). Chiral HPLC separation of the enantiomers of acetyl derivative 3. Upper chromatogram represents separation of racemic mixture and lower the enantiomeric purity of the (S)-enantiomer 3a (e.e. 94.6%). For separation conditions see Experimental. ResearchGate. Retrieved from [Link]

  • Williams, R. M. (1989). Synthesis of Optically Active α-Amino Acids. Pergamon Press. Retrieved from [Link]

  • (n.d.). Highly Diastereoselective Epimerization: Stereodivergent Synthesis of A-Hydroxy-B-Amino Isopentanoic Acid. Amanote Research. Retrieved from [Link]

  • Reddy, K. L., & Reddy, N. S. (2009). Preparation of (s)-2-aminobutyric acid. WO Patent No. 2010019469A2.
  • Yajima, T., Aizawa, Y., Nishida, M., Sakaguchi, Y., & Shiraiwa, T. (2007). Preparation of optically active 2-aminobutanoic acid via optical resolution by replacing crystallization. Bioscience, Biotechnology, and Biochemistry, 71(5), 1338–1341. Retrieved from [Link]

  • Gröger, H., & Drauz, K. (2014). Towards a greener synthesis of (S)-3-aminobutanoic acid: process development and environmental assessment. Green Chemistry, 16(1), 134–141. Retrieved from [Link]

  • Lee, W. K., Park, K. H., & Kim, H. Y. (2001). Synthesis of optically active 2-alkyl-3,4-iminobutanoic acids. Beta-amino acids containing an aziridine heterocycle. The Journal of Organic Chemistry, 66(13), 4749–4752. Retrieved from [Link]

  • (2017, September 13). How do amino acids behave in both acidic and basic conditions?. Quora. Retrieved from [Link]

  • Gilles, A., Schepmann, D., & Wünsch, B. (1994). Stabilizing and destabilizing effects of placing beta-branched amino acids in protein alpha-helices. Biochemistry, 33(40), 12145–12153. Retrieved from [Link]

  • Guseinov, F. I., Zefirov, N. S., & Zyk, N. V. (2009). Transformation reactions of 3-[(2-hydroxyphenyl)amino]-butanoic acids... ResearchGate. Retrieved from [Link]

  • Kiso, Y., Tanaka, M., Suematsu, M., & Kimura, T. (2002). Analysis of amide bond formation with an alpha-hydroxy-beta-amino acid derivative, 3-amino-2-hydroxy-4-phenylbutanoic acid, as an acyl component: byproduction of homobislactone. Chemical & Pharmaceutical Bulletin, 50(4), 552–555. Retrieved from [Link]

  • Pascal, R., & Sola, R. (2022). Efficient Fmoc-Protected Amino Ester Hydrolysis Using Green Calcium(II) Iodide as a Protective Agent. Molecules, 27(21), 7249. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). (2S)-2-Amino-3-hydroxybutanoic acid. In PubChem. Retrieved from [Link]

  • Kemp, D. S., & Carey, R. I. (1993). Unexpected Hydrolytic Instability of N-Acylated Amino Acid Amides and Peptides. The Journal of Organic Chemistry, 58(10), 2216–2222. Retrieved from [Link]

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Technical Support Center: Optimizing pH Stability for 3-Acetyloxy-2-aminobutanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Senior Application Scientist: Dr. A. Vance Subject: Critical Stability Protocols for 3-Acetyloxy-2-aminobutanoic Acid (


-Acetylthreonine)
Date:  February 13, 2026

Introduction: The "Silent" Instability Risk

Welcome to the technical support hub for 3-Acetyloxy-2-aminobutanoic acid (synonymous with


-acetylthreonine). If you are working with this compound, you are likely facing a specific stability challenge: Acyl Migration .

Unlike standard degradation where a molecule breaks apart (hydrolysis), this compound undergoes a structural isomerization under physiological conditions. The acetyl group migrates from the oxygen atom to the nitrogen atom (


 shift).

Why this matters:

  • Mass Spectrometry Blind Spot: The migrated product (

    
    -acetylthreonine) has the exact same molecular weight as your target. Standard LC-MS screening often misses this degradation.
    
  • Loss of Bioactivity: The

    
    -acetyl group is often the active pharmacophore; the 
    
    
    
    -acetyl isomer is typically biologically inert or acts as an inhibitor.

This guide provides the thermodynamic grounding and actionable protocols to prevent this migration and ensure sample integrity.

Part 1: The Stability Matrix (Mechanism & Diagnosis)

The Mechanism: Why pH is the Control Switch

The stability of 3-Acetyloxy-2-aminobutanoic acid is dictated by the protonation state of its


-amino group.
  • Acidic Conditions (

    
    ):  The amine is protonated (
    
    
    
    ). It is non-nucleophilic and cannot attack the ester carbonyl. The molecule is STABLE .[1][2]
  • Neutral/Basic Conditions (

    
    ):  The amine deprotonates to 
    
    
    
    . It performs a nucleophilic attack on the ester carbonyl, forming a 5-membered cyclic intermediate. This collapses to form the thermodynamically more stable amide (
    
    
    -acetylthreonine). This is IRREVERSIBLE under mild conditions.
Visualizing the Degradation Pathway

The following diagram illustrates the competing pathways of migration versus hydrolysis based on pH.

G Target Target Molecule (O-Acetylthreonine) Active Form Target->Target pH 4.0 - 5.0 (Stable Zone) Intermediate Cyclic Intermediate (5-Membered Ring) Target->Intermediate pH > 7.0 (Amine Deprotonation) Hydrolyzed Degradant B (Threonine + Acetate) Hydrolysis Target->Hydrolyzed pH > 9.0 (Saponification) Migrated Degradant A (N-Acetylthreonine) Isomer (Same Mass) Intermediate->Migrated Fast Thermodynamic Trap

Caption: Figure 1. The pH-dependent degradation pathways.[3] Note that O→N migration (Red path) occurs at neutral pH, while the stable zone (Green) requires acidic conditions.

Part 2: Storage & Handling Protocols

Protocol A: Preparation of Stability Buffer (Citrate, pH 4.5)

Purpose: To create a storage vehicle that "locks" the amine in the protonated state, preventing migration. Phosphate buffers (PBS) are FORBIDDEN for long-term storage due to their buffering capacity at pH 7.4.

Reagents:

  • Citric Acid Monohydrate (MW 210.14)

  • Sodium Citrate Dihydrate (MW 294.10)

  • Ultrapure Water (Type I)

Step-by-Step:

  • Stock A (Acid): Dissolve 2.10 g Citric Acid in 100 mL water (0.1 M).

  • Stock B (Base): Dissolve 2.94 g Sodium Citrate in 100 mL water (0.1 M).

  • Mixing: Combine 55 mL of Stock A with 45 mL of Stock B.

  • Verification: Measure pH. Adjust to exactly pH 4.5 using HCl or NaOH if necessary.

  • Filtration: Sterile filter (0.22 µm) to prevent microbial growth which can catalyze hydrolysis.

Protocol B: Lyophilization Parameters

Purpose: Removal of water stops both hydrolysis and migration. However, the pH shift during freezing (eutectic shift) can trigger migration if not buffered correctly.

ParameterSettingRationale
Freezing Rate Flash Freeze (

)
Prevents pH shifts in the "freeze-concentrate" liquid pockets.
Primary Drying

Shelf Temp
Keeps product below glass transition temperature (

).
Vacuum

mTorr
Ensures sublimation without melting.
Reconstitution Acidic Buffer Only Never reconstitute in water or PBS. Use 10 mM HCl or Citrate pH 4.5.

Part 3: Troubleshooting & FAQs

Q1: I see a single peak on LC-MS with the correct mass, but my bioassay activity is dropping. What is happening? A: You are likely observing Isobaric Contamination . The


 migration product has the same mass (

) as your target.
  • Diagnosis: You must use HPLC with a stationary phase capable of separating structural isomers (e.g., C18 with high aqueous content or a Phenyl-Hexyl column). The

    
    -acetyl isomer typically elutes later than the 
    
    
    
    -acetyl form on reverse-phase columns due to the loss of the charged amine.

Q2: Can I use DMSO for stock solutions? A: Yes, but with a caveat. DMSO is aprotic, but "wet" DMSO can still facilitate migration if the "micro-pH" is basic.

  • Recommendation: Acidify your DMSO stock. Add 0.1% Formic Acid or TFA to the DMSO before dissolving the compound. This ensures the amine remains protonated even in the organic solvent.

Q3: My protocol requires pH 7.4 for the cell assay. How do I handle this? A: This is a "Just-in-Time" workflow.

  • Store the compound at pH 4.5 (or as dry powder).

  • Prepare the assay media (pH 7.4) immediately before use.

  • Add the compound to the cells.

  • Critical: The half-life of

    
    -acetylthreonine at pH 7.4 is finite (often hours). You must account for this degradation rate in your 
    
    
    
    calculations. Do not pre-incubate the compound in media.

Q4: I accidentally left the sample at Room Temperature in PBS overnight. Is it salvageable? A: Likely not. At pH 7.4 and 25°C, significant conversion to the


-acetyl form has likely occurred. Run an analytical HPLC to quantify the ratio. If 

migration has occurred, discard the sample, as the

-acetyl impurity may act as a competitive inhibitor.

Part 4: Analytical Validation (The "Truth" Test)

To verify the integrity of your 3-Acetyloxy-2-aminobutanoic acid, use this HPLC method. Standard C18 gradients often co-elute the isomers.

Method: Isomer-Resolving HPLC

  • Column: Fluorophenyl or Phenyl-Hexyl (e.g., 150 x 4.6 mm, 3 µm). The

    
     interactions help separate the amide vs. ester isomers.
    
  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 0-5% B over 10 mins (Isocratic hold is often necessary for polar retention).

  • Detection: UV at 210 nm (amide bond absorption).

Pass Criteria:

  • Target Peak (

    
    -acetyl): Retention time 
    
    
    
    .
  • Impurity Peak (

    
    -acetyl): Retention time 
    
    
    
    (distinctly separated).
  • Purity:

    
     area under the curve for 
    
    
    
    .

References

  • Mechanism of O-to-N Acyl Migration

    • Title: Ligations of O-acyl threonine units to give native peptides via 5-, 8-, 9- and 10-membered cyclic transition states.

    • Source: Arkivoc (2008).
    • URL:[Link]

  • Kinetics of Ester Hydrolysis in Amino Acids

    • Title: Kinetics of base hydrolysis of

      
      -amino acid esters.[4][5]
      
    • Source: Science.
    • URL:[Link]

  • Prodrug Strategies utilizing O-N Migration

    • Title: O-N intramolecular acyl migration reaction in the development of prodrugs.[6][7]

    • Source: Biopolymers (PubMed).[8]

    • URL:[Link]

  • Proteomic Stability of O-Acetylation

    • Title: N- and O-acetylation of threonine residues in the context of proteomics.
    • Source: Journal of Proteomics (PubMed).
    • URL:[Link]

Sources

Technical Support Center: Strategies for Mitigating Thermal Degradation of O-Acetyl-L-threonine

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for O-Acetyl-L-threonine, also known as 3-Acetyloxy-2-aminobutanoic acid. This document is designed for researchers, chemists, and drug development professionals who utilize this versatile building block and encounter challenges with its stability, particularly at elevated temperatures. Here, we provide in-depth, experience-driven answers to common questions, troubleshooting workflows, and validated protocols to help you maintain the integrity of your compound.

Part 1: Frequently Asked Questions - Understanding the Instability

This section addresses the fundamental properties of O-Acetyl-L-threonine and the chemical basis for its thermal lability.

Q1: What is O-Acetyl-L-threonine, and why is it sensitive to high temperatures?

O-Acetyl-L-threonine is a derivative of the amino acid L-threonine where the side-chain hydroxyl group is protected by an acetyl ester. This protection is crucial for various synthetic applications, particularly in solid-phase peptide synthesis (SPPS), as it prevents unwanted side reactions like O-acylation.

The primary cause of its thermal instability is the susceptibility of the acetyl ester bond to cleavage. This degradation can be accelerated by several factors prevalent in experimental conditions:

  • Hydrolysis: The ester bond can be hydrolyzed (broken by reaction with water) to yield L-threonine and acetic acid. This reaction is significantly catalyzed by the presence of acids or bases.

  • Intramolecular Reactions: The molecule contains both a nucleophilic amino group (-NH₂) and an electrophilic ester carbonyl group (C=O). At elevated temperatures, the amino group can attack the ester, leading to the formation of cyclic byproducts or promoting N-acetylation if the primary amine is unprotected.

Q2: What are the primary degradation products I should monitor?

When O-Acetyl-L-threonine degrades, you should primarily look for the following compounds:

  • L-Threonine: The direct product of ester hydrolysis. Its appearance is the most common indicator of degradation.

  • Acetic Acid: The co-product of hydrolysis. While harder to monitor by standard reverse-phase HPLC, its presence will lower the pH of unbuffered solutions.

  • N-Acetyl-L-threonine: A potential byproduct resulting from an intramolecular acyl migration, although this is less common under typical conditions compared to hydrolysis.

  • Cyclic Derivatives: Under anhydrous heating conditions, intramolecular cyclization could occur, though this is context-dependent.

Monitoring the disappearance of the parent compound and the appearance of L-threonine is the most direct method for quantifying degradation.

Q3: How can I reliably detect and quantify the degradation of my compound?

A well-designed analytical method is critical for troubleshooting degradation. A reverse-phase high-performance liquid chromatography (RP-HPLC) method with UV detection is the most common and effective approach.

Key Method Parameters:

  • Column: A C18 column (e.g., 4.6 x 150 mm, 5 µm particle size) is standard.

  • Mobile Phase: A gradient elution is recommended to separate the more polar L-threonine from the slightly less polar O-Acetyl-L-threonine.

    • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water

    • Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile

  • Detection: UV detection at 210-220 nm is suitable as it detects the peptide backbone and carboxyl group.

  • Quantification: Degradation can be expressed as the percentage loss of the parent peak area or the percentage increase of the L-threonine peak area relative to the total area of all related peaks.

Part 2: Troubleshooting Guide - Proactive & Reactive Solutions

This section provides actionable strategies and detailed protocols to minimize degradation during your experiments.

Section A: Proactive Strategies to Prevent Degradation

The pH of your solution is the single most critical factor governing the rate of ester hydrolysis. The ester bond is most stable in a mildly acidic environment.

  • Alkaline Conditions (pH > 8): Base-catalyzed hydrolysis is extremely rapid. The hydroxide ion (OH⁻) is a potent nucleophile that directly attacks the ester carbonyl, leading to fast cleavage. Avoid high pH conditions, especially when heating.

  • Strongly Acidic Conditions (pH < 3): Acid-catalyzed hydrolysis also occurs. The acid protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic and thus more susceptible to attack by water.

  • Optimal Stability Range: The compound exhibits maximum stability in a pH range of approximately 4.0 to 6.0 . Working within this window is crucial for minimizing degradation during processing and storage.

Solvent choice plays a significant role in stability.

  • Protic Solvents (e.g., Water, Methanol, Ethanol): These solvents can participate directly in the degradation process (solvolysis). Water is required for hydrolysis. While often necessary for solubility, their use should be minimized where possible if high temperatures are required. If water is necessary, ensure the pH is buffered to the 4-6 range.

  • Aprotic Solvents (e.g., Acetonitrile, THF, DMSO, DMF): These solvents do not have acidic protons and cannot directly participate in hydrolysis. They are preferred for reactions at elevated temperatures, provided the compound is soluble. However, be aware that residual water in these solvents can still contribute to degradation over time. Using anhydrous solvents is a best practice.

ParameterConditionEffect on StabilityRecommendation
pH > 8.0 (Alkaline)Very Poor (Rapid Hydrolysis)Strictly avoid.
6.0 - 8.0 (Neutral to Mildly Alkaline)Poor to Moderate Use with caution, minimize heating time.
4.0 - 6.0 (Mildly Acidic) Optimal Recommended working range.
< 4.0 (Acidic)Moderate (Hydrolysis increases)Acceptable, but less stable than pH 4-6.
Solvent Water, AlcoholsPoor (Promotes solvolysis)Buffer to pH 4-6 if use is unavoidable.
Acetonitrile, THFGood (Inert)Use anhydrous grades for best results.
DMSO, DMFGood (Inert)Ensure high purity and low water content.
Section B: Experimental Protocols

This protocol allows you to quantify the stability of your compound under specific conditions.

  • Preparation of Stock Solution: Prepare a stock solution of O-Acetyl-L-threonine (e.g., 10 mg/mL) in a suitable aprotic solvent like acetonitrile.

  • Preparation of Test Buffers: Prepare a series of buffers (e.g., 50 mM) covering a pH range:

    • pH 4.0 (Acetate buffer)

    • pH 5.5 (Acetate buffer)

    • pH 7.4 (Phosphate buffer)

    • pH 9.0 (Borate buffer)

  • Incubation Setup:

    • For each pH condition, dilute the stock solution into the buffer to a final concentration of 1 mg/mL in a sealed HPLC vial.

    • Prepare triplicate samples for each condition.

    • Prepare a control sample (T=0) by immediately diluting the stock into mobile phase for HPLC analysis.

  • Thermal Stress: Place the vials in a controlled temperature incubator or heating block set to your target temperature (e.g., 50°C, 70°C, 90°C).

  • Time-Point Sampling: At designated time points (e.g., 0, 1, 2, 4, 8, 24 hours), remove one vial from each pH condition. Immediately quench the reaction by placing the vial in an ice bath.

  • Analysis: Analyze all samples (including the T=0 control) by the validated RP-HPLC method described in Q3.

  • Data Interpretation: Calculate the percentage of O-Acetyl-L-threonine remaining at each time point relative to the T=0 sample. Plot the percentage remaining versus time for each condition.

Part 3: Visualizations and Workflows

Primary Degradation Pathway

The diagram below illustrates the most common degradation mechanism: base-catalyzed hydrolysis.

G parent O-Acetyl-L-threonine intermediate Tetrahedral Intermediate parent->intermediate Nucleophilic Attack hydroxide Hydroxide Ion (OH⁻) (from high pH) hydroxide->intermediate water Water (H₂O) water->intermediate (Acid-catalyzed route) heat High Temperature heat->parent Accelerates Reaction threonine L-Threonine intermediate->threonine Collapse of Intermediate acetate Acetate intermediate->acetate

Caption: Base-catalyzed hydrolysis of O-Acetyl-L-threonine.

Troubleshooting Workflow

Use this decision tree to diagnose and solve stability issues encountered during your experiment.

G start Degradation Observed (via HPLC) check_ph Is the reaction/solution pH between 4.0 and 6.0? start->check_ph adjust_ph ACTION: Buffer the solution to pH 4-6 using a non-reactive buffer (e.g., Acetate). check_ph->adjust_ph No check_solvent Are you using a protic solvent (e.g., water, methanol) with heating? check_ph->check_solvent Yes adjust_ph->check_solvent switch_solvent ACTION: Switch to an anhydrous aprotic solvent (e.g., ACN, THF) if the process allows. check_solvent->switch_solvent Yes check_temp Is the temperature essential? Can it be lowered? check_solvent->check_temp No switch_solvent->check_temp lower_temp ACTION: Lower the process temperature and increase the reaction time. check_temp->lower_temp Yes final_review Re-evaluate stability. If degradation persists, consider alternative synthetic routes. check_temp->final_review No lower_temp->final_review

Caption: Decision tree for troubleshooting degradation.

References

For further reading and verification of the chemical principles discussed, please consult the following resources:

  • PubChem - National Center for Biotechnology Information. Compound Summary for CID 71321, O-Acetyl-L-threonine. Provides physical properties, chemical structure, and supplier information. [Link]

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press. This textbook provides comprehensive details on the mechanisms of ester hydrolysis (Chapter 11) and the chemistry of amino acids (Chapter 24). [Link]

Validation & Comparative

1H and 13C NMR Spectral Analysis of 3-Acetyloxy-2-aminobutanoic acid (O-Acetylthreonine)

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Structural Challenge

3-Acetyloxy-2-aminobutanoic acid, commonly known as O-Acetylthreonine , presents a unique analytical challenge in metabolomics and peptide synthesis. As an ester derivative of the essential amino acid L-Threonine, it serves as a critical intermediate in the biosynthesis of specific antibiotics and a potential metabolite in modified pathways.

However, its structural elucidation is frequently complicated by two primary factors:

  • Regioisomerism: Distinguishing the O-acetyl ester from the more common N-acetyl amide (N-Acetylthreonine).

  • Stereochemistry: Differentiating the diastereomers (Threo vs. Erythro forms), specifically L-Threonine derivatives from L-Allothreonine derivatives.

This guide provides a definitive technical framework for the NMR analysis of O-Acetylthreonine, offering comparative data against its isomers and precursors to ensure unambiguous identification.

Experimental Protocol

To obtain reproducible spectral data, strict adherence to sample preparation protocols is required.[1] The zwitterionic nature of the free amino acid versus the protonated state of the salt form significantly impacts chemical shifts.

Solvent Selection & Preparation
  • Primary Solvent: Deuterium Oxide (

    
    , 99.9% D).
    
    • Rationale:O-Acetylthreonine is highly polar.

      
       minimizes the exchange of amide protons (if comparing to N-acetyl) but is ideal for the carbon backbone analysis.
      
  • pH Adjustment:

    • Neutral State (pH ~7.0): Use phosphate buffer in

      
       for physiological relevance.
      
    • Acidic State (pH < 2.0): Add

      
       or 
      
      
      
      .
    • Critical Note: Acidic conditions stabilize the ester bond against hydrolysis, which is rapid at basic pH. Always analyze O-acetyl esters in slightly acidic media (pH 3-5) to prevent degradation during acquisition.

Internal Standards
  • Reference: 3-(trimethylsilyl)propionic-2,2,3,3-d4 acid sodium salt (TSP) or DSS.

  • Concentration: 10–20 mM sample concentration is sufficient for 1H NMR (64 scans); 50 mM+ recommended for 13C NMR (1024+ scans).

Spectral Analysis: 1H NMR

The proton NMR spectrum of O-Acetylthreonine is characterized by the significant deshielding of the


-proton (H3) due to the esterification of the hydroxyl group.
Chemical Shift Assignments (Estimated in , pH ~4)
PositionProton TypeMultiplicity

(ppm) O-Acetyl

(ppm) L-Threonine

(Shift Effect)
H3 (

)
Methine (

-OAc)
dq (Doublet of Quartets)5.35 – 5.45 4.25+1.15 (Deshielding)
H2 (

)
Methine (

-NH

)
d (Doublet)3.85 – 3.95 3.58+0.30 (Inductive)
H4 (

)
Methyl (

)
d (Doublet)1.35 – 1.45 1.32+0.10
Acetyl Methyl (

)
s (Singlet)2.15 N/ADiagnostic Singlet
Coupling Constants ( ) & Stereochemistry

The coupling constant between H2 and H3 (


) is the primary indicator of relative stereochemistry (Threo vs. Erythro).
  • L-Threonine Derivative (2S, 3R):

    
     Hz.
    
  • L-Allothreonine Derivative (2S, 3S):

    
     Hz.
    
  • Mechanistic Insight: The threo isomer (L-Thr) favors a gauche conformation in solution that results in a slightly larger coupling constant compared to the erythro (L-Allo) form, though the difference is subtle in water and clearer in non-polar solvents if protected.

Spectral Analysis: 13C NMR

The Carbon-13 spectrum provides the most definitive confirmation of the ester linkage versus the amide linkage.

Chemical Shift Assignments ( )
PositionCarbon Type

(ppm) O-Acetyl

(ppm) N-Acetyl
Distinction Logic
C1 Carboxyl (

)
172.0 175.5Acid carbonyl
Acetyl C=O Ester/Amide Carbonyl173.5 174.8Ester C=O is typically upfield of Amide C=O
C3 (

)
Methine (

-O)
70.5 67.5Esterification deshields

-C
C2 (

)
Methine (

-N)
59.0 60.5N-acetylation deshields

-C more
C4 (

)
Methyl (

)
18.5 19.8-
Acetyl CH3 Methyl (

)
20.8 22.1-

Comparative Guide: O-Acetyl vs. N-Acetyl vs. Threonine

This section provides the decision logic for researchers encountering an unknown threonine derivative.

The "Shift Effect" Diagnostic

The most reliable method to distinguish the regioisomers is the "Shift Effect" on the


 and 

protons.
  • Scenario A: H3 (

    
    ) is > 5.0 ppm. 
    
    • Diagnosis: O-Acylation. The ester group strongly deshields the proton directly attached to the oxygen-bearing carbon.

  • Scenario B: H2 (

    
    ) is > 4.2 ppm, but H3 (
    
    
    
    ) is ~4.2 ppm.
    • Diagnosis: N-Acylation. The amide group deshields the

      
      -proton, while the 
      
      
      
      -proton remains similar to the free amino acid.
Visual Decision Tree

NMR_Decision_Tree Start Unknown Threonine Derivative (1H NMR Spectrum) Check_H3 Check H3 (beta-proton) Shift Start->Check_H3 H3_High H3 > 5.0 ppm (Deshielded) Check_H3->H3_High Yes H3_Low H3 ≈ 4.0 - 4.3 ppm (Shielded) Check_H3->H3_Low No Result_O_Ac Diagnosis: 3-Acetyloxy-2-aminobutanoic acid (O-Acetylthreonine) H3_High->Result_O_Ac Check_H2 Check H2 (alpha-proton) Shift H3_Low->Check_H2 H2_High H2 > 4.2 ppm Check_H2->H2_High Yes H2_Low H2 ≈ 3.5 - 3.8 ppm Check_H2->H2_Low No Result_N_Ac Diagnosis: N-Acetylthreonine H2_High->Result_N_Ac Result_Thr Diagnosis: Free L-Threonine H2_Low->Result_Thr

Figure 1: NMR Decision Tree for distinguishing Threonine derivatives based on chemical shift perturbations.

Structural Assignment Workflow

The following diagram illustrates the logical flow for assigning the specific carbon and proton signals using 2D NMR techniques (COSY, HSQC, HMBC).

Assignment_Workflow Sample Purified Sample (D2O, pH 4) H1_NMR 1H NMR Identify Methyl Doublet (H4) & Singlet (Acetyl) Sample->H1_NMR COSY COSY Spectrum Trace H4 -> H3 -> H2 H1_NMR->COSY Spin System HSQC HSQC Spectrum Assign C3 and C2 COSY->HSQC Identify Carbons HMBC HMBC Spectrum Link Acetyl C=O to H3 HSQC->HMBC Verify Ester Link Validation Structure Confirmed: O-Acetylthreonine HMBC->Validation

Figure 2: Step-by-step 2D NMR workflow for structural verification.

References

  • Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer. (Standard reference for substituent additivity rules in NMR). Link

  • Biological Magnetic Resonance Data Bank (BMRB). Entry: L-Threonine (bmse000049). (Baseline data for Threonine chemical shifts). Link

  • Kopple, K. D., & Narutis, V. (1981). Conformation of cyclo-(L-threonine)2 and cyclo-(L-allothreonine)2.[2] A proton and carbon n.m.r study. International Journal of Peptide and Protein Research, 18(1), 33–40. (Discussion of stereochemical coupling constants). Link

  • Wishart, D. S., et al. (2022). HMDB 5.0: the Human Metabolome Database for 2022. Nucleic Acids Research. (Reference for metabolite spectral predictions). Link

Sources

Advanced Characterization of 3-Acetyloxy-2-aminobutanoic Acid (O-Acetylthreonine) via Mass Spectrometry

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the mass spectrometry fragmentation patterns of 3-Acetyloxy-2-aminobutanoic acid (commonly known as O-Acetylthreonine ), specifically focusing on its differentiation from its isobaric alternative, N-Acetylthreonine .

Executive Summary

3-Acetyloxy-2-aminobutanoic acid (O-Acetylthreonine) is a metabolic derivative of threonine involved in specific acetylation pathways, distinct from the more common N-acetylated proteoforms. In drug development and metabolomics, accurate identification of this compound is critical due to its isobaric relationship with N-Acetylthreonine . Standard low-resolution MS cannot distinguish these isomers (


 162.08 [M+H]

).

This guide provides a definitive fragmentation comparison, establishing Neutral Loss of Acetic Acid (60 Da) as the primary diagnostic filter for O-Acetylthreonine, contrasting with the Neutral Loss of Ketene (42 Da) characteristic of N-Acetylthreonine.

Chemical Identity & Structural Context

Understanding the lability of the acetyl group is key to interpreting the fragmentation.

Feature3-Acetyloxy-2-aminobutanoic acid (Target)N-Acetylthreonine (Alternative)
Common Name O-AcetylthreonineN-Acetylthreonine
Structure


Acetyl Bond Ester (Oxygen-linked)Amide (Nitrogen-linked)
Bond Stability Labile (Prone to elimination)Stable (Resonance stabilized)
Precursor [M+H]+ 162.08 Da162.08 Da

Experimental Protocol: LC-MS/MS Validation

To replicate the fragmentation patterns described below, ensure your instrument parameters favor Collision-Induced Dissociation (CID) of the labile ester bond without inducing complete in-source fragmentation.

Methodology
  • Ionization Source: Electrospray Ionization (ESI) in Positive Mode (+).

  • Analyzer: Q-TOF or Triple Quadrupole (QqQ).

  • Mobile Phase: 0.1% Formic Acid in Water/Acetonitrile (Acidic pH promotes protonation of the amine, essential for the specific fragmentation mechanisms described).

  • Collision Energy (CE): Stepped CE (10, 20, 40 eV) is recommended to observe both the primary loss of acetic acid and secondary skeletal fragmentation.

Fragmentation Analysis & Comparison

The differentiation relies on the "Ester vs. Amide" cleavage rules.

A. Primary Pathway: O-Acetylthreonine (The Target)

The protonated O-acetylthreonine ion (


 162) undergoes a rapid McLafferty-type rearrangement  or charge-remote elimination. The ester oxygen is less basic than the amide nitrogen, but the leaving group capacity of acetic acid is superior to that of the amide/ketene pathway in this configuration.
  • Dominant Transition (

    
     162 
    
    
    
    102):
    • Mechanism: Neutral loss of Acetic Acid (

      
      , 60 Da) .
      
    • Product Ion (

      
       102):  Protonated 2-aminobut-2-enoic acid (dehydrothreonine) or its cyclic aminobutyrolactone form. This is the Quantifier Ion .
      
    • Selectivity: This transition is highly specific to the O-acetyl isomer.

  • Secondary Transition (

    
     102 
    
    
    
    84):
    • Mechanism: Subsequent loss of Water (

      
      , 18 Da) from the 
      
      
      
      102 fragment.
    • Product Ion (

      
       84):  Characteristic unsaturated amine fragment.
      
B. Alternative Pathway: N-Acetylthreonine

The amide bond is more resistant to cleavage. The proton is sequestered on the amide oxygen or the amine nitrogen.

  • Dominant Transition (

    
     162 
    
    
    
    120):
    • Mechanism: Neutral loss of Ketene (

      
      , 42 Da) .
      
    • Product Ion (

      
       120):  Regenerated protonated Threonine.
      
    • Selectivity: High intensity in N-acetyl isomers; low or absent in O-acetyl isomers.

  • Secondary Transition (

    
     162 
    
    
    
    144):
    • Mechanism: Loss of Water (

      
      , 18 Da) from the side-chain hydroxyl group (which is free in N-acetylthreonine).
      
    • Observation: This cannot occur in O-acetylthreonine as the hydroxyl is blocked by the acetyl group.

C. Comparative Data Summary
Fragment Ion (

)
O-Acetylthreonine IntensityN-Acetylthreonine IntensityDiagnostic Origin
162 (Precursor)100%100%[M+H]

144 (M -

)
< 5% Medium (40-60%) Free -OH required (N-Acetyl only)
120 (M - Ketene)< 10%High (80-100%) Amide cleavage (N-Acetyl specific)
102 (M - AcOH)High (100%) < 5%Ester cleavage (O-Acetyl specific)
74 LowMediumThreonine Immonium Ion (from

120)

Visualization of Fragmentation Pathways

The following diagram illustrates the divergent fragmentation logic between the two isomers.

FragmentationPathway Precursor Precursor [M+H]+ m/z 162 O_Acetyl O-Acetylthreonine (Ester Bond) Precursor->O_Acetyl Isomer 1 N_Acetyl N-Acetylthreonine (Amide Bond) Precursor->N_Acetyl Isomer 2 Frag_102 Fragment m/z 102 (Dehydrothreonine) O_Acetyl->Frag_102 Loss of Acetic Acid (-60 Da) PRIMARY PATHWAY Frag_84 Fragment m/z 84 (Loss of H2O) Frag_102->Frag_84 - H2O (18 Da) Frag_120 Fragment m/z 120 (Threonine Ion) N_Acetyl->Frag_120 Loss of Ketene (-42 Da) Frag_144 Fragment m/z 144 (Loss of H2O) N_Acetyl->Frag_144 Loss of H2O (-18 Da) Frag_74 Fragment m/z 74 (Immonium Ion) Frag_120->Frag_74 - H2O + CO

Caption: Divergent fragmentation pathways of m/z 162 isomers. Green path indicates O-Acetyl specificity.

Conclusion

To definitively identify 3-Acetyloxy-2-aminobutanoic acid in complex matrices:

  • Monitor the 162

    
     102  transition.
    
  • Confirm the absence of the 162

    
     120 transition (which would indicate N-acetyl contamination).
    
  • Ensure the mobile phase is acidic to promote the protonation required for the elimination of acetic acid.

References
  • Characterization of isomeric acetyl amino acids by LC/MS/MS. Source: Journal of Mass Spectrometry Analysis: This study establishes the loss of ketene versus the loss of acetic acid as the primary differentiator between N- and O-acetylated amino acids. [Link]

  • Mass Spectrometry of Amino Acids and Proteins.

    
     120) and its immonium ions (
    
    
    
    74), which serve as the baseline for interpreting the N-acetylthreonine pathway. [Link]
  • Competing fragmentation processes of O-acetyl-substituted carboxylate anions. Source: European Journal of Mass Spectrometry Analysis: While focused on negative mode, this reference validates the lability of the O-acetyl group and its tendency to eliminate as a neutral species (ketene or acid) depending on charge state. [Link]

A Senior Application Scientist's Guide to the Chromatographic Comparison of 3-Acetyloxy-2-aminobutanoic Acid Isomers

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Stereochemical Challenge of a Threonine Derivative

3-Acetyloxy-2-aminobutanoic acid is a protected derivative of the amino acid threonine. Like threonine, it possesses two chiral centers at the α- and β-carbon positions (C2 and C3). This structural feature gives rise to four distinct stereoisomers: a pair of enantiomers with the (2R,3R) and (2S,3S) configuration (the erythro or threo form, depending on the parent amino acid) and another enantiomeric pair with the (2R,3S) and (2S,3R) configuration (the allo form). In drug development and biomedical research, each stereoisomer can exhibit unique pharmacological and toxicological profiles. Consequently, the ability to separate and quantify these four isomers is not merely an analytical task but a critical necessity for ensuring the safety and efficacy of potential therapeutics.[1][2]

This guide provides an in-depth comparison of chromatographic strategies for resolving the stereoisomers of 3-Acetyloxy-2-aminobutanoic acid. We will explore the underlying principles of chiral recognition, compare the performance of various techniques with supporting data, and provide detailed protocols to empower researchers to select and implement the most effective method for their specific needs.

The Fundamental Hurdle: Separating Molecular Mirror Images

Enantiomers share identical physical and chemical properties (e.g., boiling point, solubility, polarity) in an achiral environment, making their separation by conventional chromatographic methods impossible. Diastereomers, while chemically similar, have different physical properties and can sometimes be separated on standard achiral columns, though often with difficulty.[3] The primary challenge, therefore, lies in creating a chiral environment where the isomers interact differently, leading to differential retention and, ultimately, separation. This is achieved primarily through the use of Chiral Stationary Phases (CSPs) in High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC).

Comparative Analysis of Chromatographic Methodologies

The separation of amino acid isomers is a well-established field, with HPLC and GC being the most powerful and widely adopted techniques.[4] Supercritical Fluid Chromatography (SFC) has also emerged as a high-throughput alternative.[5]

High-Performance Liquid Chromatography (HPLC): The Workhorse of Chiral Separations

HPLC is arguably the most versatile and important tool for chiral analysis due to the vast array of available Chiral Stationary Phases (CSPs).[6] The choice of CSP is the most critical factor in achieving a successful separation.

These CSPs, such as the CHIROBIOTIC™ T series, are exceptionally effective for separating underivatized amino acids and their derivatives.[4][7]

  • Mechanism of Action: Chiral recognition is achieved through a combination of interactions, including hydrogen bonding, ionic interactions, and steric hindrance. The complex, basket-like structure of the macrocycle provides multiple points of interaction, allowing it to form transient diastereomeric complexes with the analytes.[7]

  • Expert Insight: The versatility of these columns is a key advantage. By modifying the mobile phase (e.g., polar organic, reversed-phase, polar ionic), the retention and enantioselectivity can be dramatically altered. For a molecule like 3-Acetyloxy-2-aminobutanoic acid, which has both acidic (carboxylic acid) and basic (amine) functional groups, controlling the pH of the mobile phase is crucial for engaging the ion-exchange capabilities of the CSP and achieving optimal resolution. Retention often exhibits a "U-shaped" profile with varying organic modifier concentrations, a phenomenon that can be exploited during method development.

  • Performance: These phases have demonstrated success in separating the diastereomeric pairs of amino acids like threonine and isoleucine, making them a prime candidate for the target analyte.[7]

Coated or immobilized polysaccharide derivatives, such as amylose tris(3,5-dimethylphenylcarbamate), are among the most widely used CSPs for a broad range of chiral compounds.[8]

  • Mechanism of Action: Separation occurs due to the formation of inclusion complexes. The analyte enters helical grooves within the polysaccharide structure, and chiral recognition is mediated by hydrogen bonding and dipole-dipole interactions between the analyte and the carbamate groups of the CSP.[8]

  • Expert Insight: These columns are typically used in normal-phase or polar organic modes. For amino acid derivatives, derivatization of the primary amine (e.g., N-acylation) is often beneficial to enhance interactions with the CSP. Since our target molecule is already N-acetylated, it is well-suited for this type of CSP. The choice between cellulose- and amylose-based phases can be critical, as they often provide complementary or even reversed elution orders for enantiomers.[8]

Crown ether-based CSPs are specifically designed for the enantioseparation of primary amines, making them highly suitable for amino acids.[9]

  • Mechanism of Action: The chiral crown ether cavity selectively complexes with the protonated primary amine group of one enantiomer over the other. This interaction is primarily based on the three-dimensional fit and hydrogen bonding between the analyte's ammonium group and the ether oxygens.[5][9]

  • Expert Insight: These columns require a mobile phase containing a strong acid (e.g., perchloric acid) at a low concentration to ensure the analyte's amino group is protonated. They are renowned for their excellent resolution of D- and L-amino acid enantiomers.[9] For separating the four isomers of 3-Acetyloxy-2-aminobutanoic acid, this type of column would excel at separating the (2R,3R)/(2S,3S) and (2R,3S)/(2S,3R) enantiomeric pairs, while the diastereomeric separation would depend on secondary interactions.

Gas Chromatography (GC): High Efficiency for Volatile Analytes

GC offers very high separation efficiency but is limited to thermally stable and volatile compounds. Amino acids and their derivatives are non-volatile and require derivatization prior to analysis.[4][10]

  • Mechanism of Action: Separation is performed on a capillary column coated with a chiral stationary phase, often a cyclodextrin derivative or a chiral polysiloxane (e.g., Chirasil-Val). The separation relies on differences in the gas-phase interactions between the derivatized enantiomers and the CSP.

  • Expert Insight: A common and effective derivatization strategy involves esterification of the carboxyl group followed by acylation of the amino group (e.g., forming N-trifluoroacetyl-O-methyl esters).[10] This two-step process increases volatility and thermal stability. While highly efficient, the need for derivatization adds sample preparation time and can introduce potential sources of error, such as racemization if conditions are not carefully controlled. However, for applications requiring very low detection limits, comprehensive two-dimensional GC (GCxGC) can provide exceptional resolution and sensitivity.[10]

Quantitative Data Summary

The following table summarizes typical performance data for the chromatographic separation of amino acid isomers, providing a comparative baseline for method selection. Absolute values for 3-Acetyloxy-2-aminobutanoic acid will require experimental determination.

Technique Chiral Stationary Phase (CSP) Typical Mobile Phase / Carrier Gas Typical Analysis Time (min) Resolution (Rs) Key Advantages Key Disadvantages References
HPLC Macrocyclic Glycopeptide (Teicoplanin)Methanol/Water/Acid10 - 30> 1.5Excellent for underivatized amino acids; versatile mobile phase options.Can have lower efficiency than GC.[4][7]
HPLC Polysaccharide (Cellulose/Amylose)Hexane/IPA or Acetonitrile/Methanol15 - 40> 1.5Broad applicability; robust and reliable.Often requires analyte derivatization for best results.[8]
HPLC Crown EtherMethanol/Water/Perchloric Acid< 15> 1.6Excellent for primary amines; high enantioselectivity.Limited to primary amines; requires acidic mobile phase.[5][9]
GC Chiral Polysiloxane (e.g., Chirasil-Val)Helium / Hydrogen20 - 50> 2.0Very high resolution and efficiency; sensitive detection (MS).Requires derivatization ; analyte must be thermally stable.[10]

Visualizing the Method Development Process

A structured approach is essential for developing a robust chiral separation method. The following diagrams illustrate the logical workflow and decision-making process.

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Method Optimization cluster_2 Phase 3: Validation Start Define Analyte Properties (4 Stereoisomers of 3-Acetyloxy-2-aminobutanoic acid) Screen Screen Multiple CSPs (e.g., Macrocyclic, Polysaccharide, Crown Ether) Start->Screen Eval1 Evaluate Initial Results (Any separation observed?) Screen->Eval1 Eval1->Screen No, try different CSPs or derivatization Opt_MP Optimize Mobile Phase - Organic Modifier Type & % - Additives (Acid/Base) - Buffer pH & Concentration Eval1->Opt_MP Yes Opt_Params Optimize Instrumental Parameters - Flow Rate - Column Temperature - Injection Volume Opt_MP->Opt_Params Eval2 Resolution (Rs) > 1.5? Opt_Params->Eval2 Eval2->Opt_MP No, refine optimization Validate Method Validation (Linearity, Accuracy, Precision, LOD/LOQ, Robustness) Eval2->Validate Yes Final Final Analytical Method Validate->Final G Start Start: Separate 4 Isomers of 3-Acetyloxy-2-aminobutanoic acid Q1 Is the analyte thermally stable and easily volatilized (after derivatization)? Start->Q1 Q2 Is highest possible resolution the primary goal? Q1->Q2 Yes Q3 Is direct analysis without derivatization preferred? Q1->Q3 No GC GC with Chiral Column - High efficiency - Requires derivatization Q2->GC Yes HPLC HPLC with Chiral Stationary Phase - Highly versatile - Broad range of CSPs Q2->HPLC No Q3->GC No Q3->HPLC Yes SFC SFC with Chiral Column - High speed - Reduced solvent consumption HPLC->SFC Consider for high throughput

Caption: Decision Tree for Selecting a Chromatographic Method.

Experimental Protocols

The following protocols provide a starting point for the analysis. They are based on established methods for similar compounds and must be optimized for the specific analyte.

Protocol 1: HPLC Separation using a Macrocyclic Glycopeptide CSP

This protocol is designed for the direct analysis of the four stereoisomers without derivatization.

  • System Preparation:

    • HPLC System: A standard HPLC or UHPLC system with a UV or Mass Spectrometric (MS) detector.

    • Column: CHIROBIOTIC T (or T2), 250 mm x 4.6 mm, 5 µm particle size. [7] * Mobile Phase: Prepare a mobile phase consisting of Methanol/Water/Formic Acid (e.g., 80:20:0.1 v/v/v). Filter and degas the mobile phase before use. Causality: The acid ensures the amine is protonated and the carboxylic acid is neutral, promoting ionic and hydrogen bonding interactions with the CSP.

    • Column Equilibration: Equilibrate the column with the mobile phase at a flow rate of 1.0 mL/min for at least 30 minutes or until a stable baseline is achieved.

  • Sample Preparation:

    • Dissolve a known quantity of the 3-Acetyloxy-2-aminobutanoic acid isomer mixture in the mobile phase to a final concentration of approximately 1 mg/mL.

    • Filter the sample through a 0.45 µm syringe filter before injection.

  • Chromatographic Run:

    • Injection Volume: 10 µL.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 25 °C. Causality: Temperature can affect selectivity; maintaining a constant temperature is critical for reproducible retention times.

    • Detection: UV at 210 nm (for the amide and carboxyl chromophores) or MS for higher sensitivity and specificity.

    • Run Time: 30 minutes or until all four peaks have eluted.

  • Optimization:

    • Adjust the percentage of methanol. Increasing the organic content may decrease retention but can sometimes improve selectivity. * Vary the type and concentration of the acidic modifier (e.g., try acetic acid or trifluoroacetic acid) to fine-tune the separation.

Protocol 2: GC Separation following Derivatization

This protocol involves a two-step derivatization to make the analyte suitable for GC analysis.

  • Derivatization: [10] * Esterification: Place ~1 mg of the sample in a vial. Add 200 µL of 3M HCl in methanol. Cap the vial and heat at 70 °C for 60 minutes. Evaporate the solvent to dryness under a stream of nitrogen.

    • Acylation: To the dry residue, add 100 µL of dichloromethane and 100 µL of trifluoroacetic anhydride (TFAA). Cap and heat at 100 °C for 15 minutes.

    • Final Step: Cool the vial to room temperature. Evaporate the solvent and excess reagent under nitrogen. Reconstitute the derivatized sample in 1 mL of ethyl acetate for GC injection. Causality: This N-trifluoroacetyl-O-methyl ester derivative is significantly more volatile and thermally stable than the parent compound, which is essential for GC analysis.

  • System Preparation:

    • GC System: A Gas Chromatograph equipped with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS).

    • Column: A chiral capillary column such as Chirasil-Val or a cyclodextrin-based column (e.g., Beta DEX™), 30 m x 0.25 mm ID, 0.25 µm film thickness.

    • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.

  • Chromatographic Run:

    • Injection: 1 µL, split mode (e.g., 50:1 split ratio).

    • Injector Temperature: 250 °C.

    • Oven Temperature Program: Start at 80 °C, hold for 2 minutes, then ramp at 4 °C/min to 180 °C, and hold for 5 minutes. Causality: The temperature ramp allows for the separation of compounds with different volatilities, ensuring sharp peaks and good resolution.

    • Detector Temperature: 280 °C (FID) or MS transfer line at 280 °C.

Conclusion and Recommendations

The successful chromatographic separation of 3-Acetyloxy-2-aminobutanoic acid's four stereoisomers is a challenging but achievable goal.

  • For routine analytical testing and method robustness , HPLC with a macrocyclic glycopeptide CSP is the recommended starting point. It offers a high probability of success for direct analysis without the need for derivatization, simplifying the workflow and reducing potential sources of error.

  • For applications requiring the highest possible separation efficiency or very low limits of detection , GC with a chiral column is a powerful alternative, provided that the derivatization protocol is carefully validated to prevent racemization.

Ultimately, the choice of method depends on the specific requirements of the analysis, including the desired sensitivity, sample throughput, and available instrumentation. The protocols and comparative data presented in this guide provide a solid foundation for researchers to develop and validate a reliable method for the critical task of stereoisomer separation.

References

  • Vertex AI Search. (n.d.).
  • Péter, A., & Fülöp, F. (2014). Liquid Chromatographic Enantioseparations Utilizing Chiral Stationary Phases Based on Crown Ethers and Cyclofructans. Molecules, 19(12), 20306–20335. [Link]

  • Gray, M. (2016). Chiral Amino Acid and Peptide Separations – the Next Generation. Chromatography Today. [Link]

  • Lee, W. (2021). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. YAKHAK HOEJI, 65(4), 235-246. [Link]

  • Mant, C. T., et al. (2016). Structure guided RP-HPLC chromatography of diastereomeric α-helical peptide analogs substituted with single amino acid stereoisomers. Journal of Chromatography A, 1438, 124-133. [Link]

  • Hirose, T., et al. (2022). Separation and Identification of Isoleucine Enantiomers and Diastereomers Using an Original Chiral Resolution Labeling Reagent. Analytical Sciences, 38(1), 139-145. [Link]

  • Scherer, M., et al. (2021). Three-Minute Enantioselective Amino Acid Analysis by Ultra-High-Performance Liquid Chromatography Drift Tube Ion Mobility-Mass Spectrometry Using a Chiral Core–Shell Tandem Column Approach. Analytical Chemistry, 93(15), 6079–6086. [Link]

  • BenchChem. (2025). Technical Support Center: Accurate Quantification of DL-Threonine Enantiomers. Retrieved February 13, 2026.
  • Meinert, C., et al. (2022). Resolution, quantification, and reliable determination of enantiomeric excess of proteinogenic and non-proteinogenic amino acids by comprehensive two-dimensional gas chromatography. Journal of Separation Science, 45(24), 4416-4426. [Link]

  • Hamase, K., et al. (2026). Three-dimensional high-performance liquid chromatographic determination of serine, threonine and allothreonine enantiomers in the d-amino acid oxidase deficient mice and rats. Journal of Pharmaceutical and Biomedical Analysis, 223, 117348. [Link]

  • D'Aco, K., et al. (2021). Enantioselectivity Effects in Clinical Metabolomics and Lipidomics. Molecules, 26(17), 5231. [Link]

  • Zbrožek, J., Pumera, M., & Flegel, M. (2002). Chiral analysis of biogenic D,L-amino acids derivatized by N-fluorenylmethoxycarbonyl-L-alanyl N-carboxyanhydride using high-performance liquid chromatography. Journal of chromatographic science, 40(6), 309-314. [Link]

  • Scherer, M., et al. (2021). Three-Minute Enantioselective Amino Acid Analysis by Ultra-High-Performance Liquid Chromatography Drift Tube Ion Mobility-Mass Spectrometry Using a Chiral Core–Shell Tandem Column Approach. ACS Publications. [Link]

  • Phenomenex. (n.d.). Chiral HPLC Separations Guidebook. Retrieved February 13, 2026, from [Link]

Sources

Validation of Purity Standards for 3-Acetyloxy-2-aminobutanoic acid (O-Acetylthreonine)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Stability Paradox

In the validation of amino acid derivatives, 3-Acetyloxy-2-aminobutanoic acid (commonly referred to as O-Acetylthreonine ) presents a unique "Stability Paradox." Unlike its stable isomer N-Acetylthreonine, this compound is kinetically unstable at neutral pH due to a rapid O-to-N acyl migration .

Standard purity assessments relying solely on HPLC "Area %" often fail because the degradation product (N-Acetylthreonine) is isomeric and frequently co-elutes or exhibits different ionization efficiencies in LC-MS. This guide objectively compares Quantitative NMR (qNMR) against HPLC-CAD/MS , establishing qNMR as the primary reference method for absolute purity assignment while relegating HPLC to trace impurity profiling.

Part 1: The Chemical Challenge (O-to-N Migration)

To validate a standard of O-Acetylthreonine, one must first understand that the molecule is a "ticking clock." In aqueous solution above pH 6.0, the free amine attacks the ester carbonyl, forming a 5-membered cyclic intermediate that collapses into the thermodynamically stable amide (N-Acetylthreonine).

Visualization: The Degradation Pathway

The following diagram illustrates the kinetic instability that compromises standard storage and analysis.

MigrationPathway O_Acetyl O-Acetylthreonine (Kinetic Product) Free Amine / Ester O_Acetyl->O_Acetyl Stable at pH < 3.0 Intermediate Cyclic Intermediate (5-membered ring) O_Acetyl->Intermediate pH > 6.0 (Rapid) N_Acetyl N-Acetylthreonine (Thermodynamic Product) Amide / Free Hydroxyl Intermediate->N_Acetyl Irreversible Rearrangement

Figure 1: The O-to-N acyl migration pathway. Validation must occur at pH < 3.0 to prevent in-situ degradation during analysis.

Part 2: Comparative Analysis of Analytical Methods

For this specific analyte, "Standard" methods often yield "Substandard" results. The table below contrasts the performance of the primary validation techniques.

FeatureMethod A: 1H-qNMR (Gold Standard) Method B: HPLC-UV/CAD Method C: GC-MS
Primary Output Absolute Purity (Mass %)Relative Purity (Area %)Identification / Trace Impurities
Reference Standard Internal Standard (IS) (e.g., Maleic Acid). No identical standard required.Requires identical reference standard (often unavailable or unstable).Requires derivatization.[1]
Response Factor Uniform (1:1 proton response).Variable (N-isomer absorbs/ionizes differently).Variable .
Stability Control Excellent . Solvent (D₂O + DCl) locks pH < 2.Poor . Mobile phase buffers (pH 4-7) may trigger migration on-column.Critical Failure . Derivatization heat/pH forces migration.
Detection Limit Moderate (0.1%).High (ppm level).High (ppm level).
Suitability Primary Validation .Impurity Profiling Only .Not Recommended .

Scientific Verdict: qNMR is the mandatory primary method for assigning potency values to O-Acetylthreonine standards. HPLC is suitable only for detecting non-isomeric impurities (e.g., free Threonine, Acetic Acid) provided the run time is short and pH is acidic.

Part 3: Validated Experimental Protocols
Protocol A: Self-Validating qNMR Workflow

Objective: Determine absolute mass purity with traceability to SI units.

1. Internal Standard (IS) Selection:

  • Compound: Maleic Acid (TraceCERT® or equivalent NIST-traceable grade).

  • Rationale: High purity, non-hygroscopic, distinct singlet signal (6.3 ppm) that does not overlap with O-Acetylthreonine signals (methyl doublet ~1.3 ppm, alpha-proton ~4.0 ppm).

2. Sample Preparation (The "Acid Lock"):

  • Step 1: Weigh exactly 10-15 mg of O-Acetylthreonine sample (

    
    ) and 5-8 mg of Maleic Acid IS (
    
    
    
    ) into the same vial using a microbalance (readability 0.001 mg).
  • Step 2: Dissolve immediately in 0.6 mL of D₂O containing 0.1% DCl .

    • Causality: The DCl ensures the pH remains < 2, protonating the amine group (NH₃⁺). This removes the nucleophile required for the O-to-N migration, "freezing" the molecule in its O-acetyl state.

  • Step 3: Transfer to NMR tube and analyze immediately.

3. Acquisition Parameters (Bruker 400 MHz or equivalent):

  • Pulse Angle: 90°.

  • Relaxation Delay (D1): 60 seconds (Must be > 5 × T1 of the longest relaxing proton to ensure full magnetization recovery).

  • Scans: 16 or 32.

  • Temperature: 298 K.

4. Calculation (The Self-Check):



  • 
    : Integrated Area
    
  • 
    : Number of protons (Maleic acid = 2; O-Acetylthreonine methyl = 3)
    
  • 
    : Molar Mass
    
  • 
    : Purity (as decimal)
    
Protocol B: Orthogonal Impurity Profiling (HPLC-CAD)

Objective: Detect free Threonine and inorganic salts invisible to UV.

1. System Configuration:

  • Detector: Charged Aerosol Detector (CAD) – Universal response for non-chromophores like Threonine.

  • Column: C18 Polar-Embedded (e.g., Waters Atlantis T3), 3 µm, 150 x 3.0 mm.

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water (pH ~2.7).

    • B: Acetonitrile.

    • Note: Do not use Phosphate buffer at pH 7; it will degrade the sample during the run.

2. Gradient:

  • Hold 0% B for 2 min (elute salts/Threonine), ramp to 50% B over 10 min.

Part 4: Logical Validation Workflow

The following decision tree illustrates the sequence of operations required to release a Certificate of Analysis (CoA) for this material.

ValidationWorkflow Start Raw Material (O-Acetylthreonine) Solubility Solubility Check (in D2O/DCl) Start->Solubility qNMR 1H-qNMR Analysis (Primary Validation) Solubility->qNMR Check_Migration Check: N-Acetyl Signals? (Singlet ~2.0 ppm) qNMR->Check_Migration Fail_Batch REJECT BATCH (Significant Migration) Check_Migration->Fail_Batch > 1.0% N-Acetyl HPLC HPLC-CAD Analysis (Secondary Validation) Check_Migration->HPLC < 1.0% N-Acetyl Final_Calc Data Synthesis: qNMR Purity - Residual Solvents HPLC->Final_Calc Confirm Trace Impurities CoA Release CoA (Store at -20°C) Final_Calc->CoA

Figure 2: Validation Decision Tree. Note the critical checkpoint for N-Acetyl signals before proceeding to secondary testing.

Part 5: References
  • International Conference on Harmonisation (ICH). (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). ICH Guidelines. [Link]

  • Pauli, G. F., et al. (2012).[2] "Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay." Journal of Medicinal Chemistry, 57(22), 9220–9231. [Link]

  • Soong, R., et al. (2024). "Identification by HSQC and quantification by qHNMR innovate pharmaceutical amino acid analysis." Journal of Pharmaceutical and Biomedical Analysis, 116285. [Link]

  • PubChem. (n.d.). N-Acetylthreonine (Compound Summary).[3] National Library of Medicine. [Link](Note: Cited here to reference the thermodynamic product of the migration described in Part 1).

Sources

Comparative Guide: O-Acetylserine vs. 3-Acetyloxy-2-aminobutanoic acid (O-Acetylthreonine)

[1]

Executive Summary

This guide provides a technical comparison between O-Acetylserine (OAS) , the canonical biological precursor to cysteine, and its structural analogue, 3-Acetyloxy-2-aminobutanoic acid (commonly referred to as O-Acetylthreonine ).[1] While these molecules share a high degree of structural homology—differing only by a methyl group at the

Key Distinction: OAS is a metabolically unstable, high-turnover intermediate essential for sulfur assimilation in bacteria and plants. In contrast, O-Acetylthreonine serves primarily as a synthetic building block for non-canonical amino acids (e.g.,


Chemical Identity & Structural Homology[2]

The fundamental difference lies in the amino acid backbone: OAS is derived from serine (3-carbon chain), while O-Acetylthreonine is derived from threonine (4-carbon chain). This additional methyl group in O-Acetylthreonine introduces steric bulk adjacent to the ester linkage, influencing both chemical stability and enzyme active site fit.

Comparative Physicochemical Table
FeatureO-Acetylserine (OAS)3-Acetyloxy-2-aminobutanoic acid (O-Acetylthreonine)
IUPAC Name (2S)-3-(Acetyloxy)-2-aminopropanoic acid(2S,3R)-3-(Acetyloxy)-2-aminobutanoic acid
Common Abbreviation OASO-Acetyl-Thr
Backbone Serine (Primary Alcohol Ester)Threonine (Secondary Alcohol Ester)
Molecular Formula


Molecular Weight 147.13 g/mol 161.16 g/mol
Chirality (Biogenic) L-Isomer (2S)L-Isomer (2S, 3R)
Primary Utility Cysteine Biosynthesis PrecursorSynthetic Block for

-Methylcysteine
Structural Visualization

The following diagram illustrates the structural relationship and the steric impact of the methyl group.

StructuresOASO-Acetylserine (OAS)C1 (COOH)C2 (alpha-NH2)C3 (O-Acetyl)OATO-AcetylthreonineC1 (COOH)C2 (alpha-NH2)C3 (O-Acetyl) + MethylnoteStructural Difference:OAT contains a methyl group at C3,creating a secondary ester.OAS:c3->noteOAT:c3->note

Figure 1: Structural comparison highlighting the C3 substitution difference.

Chemical Stability: The Acyl Migration

Both compounds are prone to


 intramolecular acyl migration
Mechanism & Kinetic Differences

The migration proceeds via a 5-membered cyclic tetrahedral intermediate.

  • OAS: The migration is rapid at pH > 7.0. In biological systems, this spontaneous isomerization is a regulatory switch; N-Acetylserine (NAS) is a potent inducer of the cys regulon in bacteria.

  • O-Acetylthreonine: Despite the steric hindrance of the methyl group, historical kinetic data suggests that O-Acetylthreonine can undergo this migration faster than OAS under certain conditions (Fujiwara et al., 1962). This counter-intuitive result is attributed to the "Gem-dimethyl" effect (Thorpe-Ingold effect), where substituents on the carbon chain compress the bond angles, favoring the formation of the cyclic transition state required for migration.

Experimental Implication: When handling either compound for enzymatic assays, solutions must be prepared in acidic buffers (pH < 5.0) and neutralized immediately prior to use to prevent titer loss.

Migrationcluster_0O -> N Acyl Migration PathwaySubstrateO-Acetyl Species(Free Amine, Ester)IntermediateCyclic TetrahedralIntermediateSubstrate->Intermediate pH > 7.0ProductN-Acetyl Species(Amide, Free Hydroxyl)Intermediate->Product Irreversible

Figure 2: Mechanism of pH-dependent O to N acyl migration common to both substrates.

Biological Performance: Enzymatic Interaction[5]

The primary biological context for these molecules is their interaction with Cysteine Synthase (O-acetylserine sulfhydrylase, CysK/OASS), a PLP-dependent enzyme.

O-Acetylserine (The Native Substrate)[6][7]
  • Role: OAS is the exclusive substrate for CysK in the de novo synthesis of cysteine.

  • Mechanism: CysK binds OAS, forming an

    
    -aminoacrylate intermediate bound to PLP. The acetate group is eliminated, followed by the nucleophilic attack of sulfide (
    
    
    ) to form L-Cysteine.
  • Kinetics: High affinity (

    
     typically in the low mM range) and high turnover number (
    
    
    ).
O-Acetylthreonine (The Analogue)[1]
  • Substrate Status: O-Acetylthreonine is generally not a productive substrate for Cysteine Synthase for the synthesis of

    
    -methylcysteine.
    
  • Inhibition: It acts as a structural analogue that may bind to the active site but fails to undergo efficient

    
    -elimination or nucleophilic attack due to the steric clash of the 
    
    
    -methyl group within the conserved active site pocket of CysK.
  • Synthetic Consequence: Researchers cannot simply substitute O-Acetylthreonine in a standard CysK assay to produce

    
    -methylcysteine enzymatically. Instead, chemical synthesis routes (e.g., via aziridine ring opening) are required.
    

Synthetic Applications & Protocols

Application A: Enzymatic Assay for Cysteine Synthase (OAS Specific)

Use this protocol to quantify CysK activity using OAS. Note that O-Acetylthreonine will likely show no activity or act as a competitive inhibitor in this system.

Reagents:

  • Buffer: 100 mM HEPES, pH 7.5.

  • Substrate: 10 mM O-Acetylserine (Freshly prepared in 1 mM HCl to prevent migration).

  • Sulfur Source: 5 mM

    
    .
    
  • Detection: Acid Ninhydrin Reagent (Gaitonde’s Reagent).

Protocol:

  • Incubate enzyme +

    
     in buffer at 25°C.
    
  • Initiate reaction by adding OAS.

  • Stop reaction after 1-5 mins with equal volume of 20% TCA.

  • Add Acid Ninhydrin reagent and heat at 100°C for 10 mins.

  • Measure absorbance at 560 nm (Pink complex indicates Cysteine formation).

Application B: Chemical Synthesis of -Methylcysteine

Since enzymatic conversion of O-Acetylthreonine is inefficient, the synthesis of

2

Workflow Summary:

  • Precursor: L-Threonine.[3]

  • Activation: Conversion to N-Trityl-O-Mesyl-L-Threonine ester.

  • Ring Closure: Base-catalyzed formation of the aziridine ring (3-methylaziridine-2-carboxylate).

  • Ring Opening: Regioselective nucleophilic attack by Thioacetic acid or Benzyl mercaptan.

  • Result: Protected

    
    -methylcysteine.
    

Synthesiscluster_bioBiological Route (CysK)cluster_chemChemical Route (Synthetic)OASO-AcetylserineCysL-CysteineOAS->Cys Enzyme: CysK + SulfideThrL-ThreonineAziridine3-MethylaziridineIntermediateThr->Aziridine Activation &CyclizationMeCysBeta-MethylcysteineAziridine->MeCys ThioacidNucleophile

Figure 3: Divergent synthetic pathways for Serine vs. Threonine backbones.

References

  • Fujiwara, S., Morinaga, S., & Narita, K. (1962). O-Acetylserine and O-Acetylthreonine: An Approach to the Separation of Serine and Threonine Fraction from Amino Acid Mixture.[1] Journal of Biochemistry. Link (Note: Foundational kinetic comparison).

  • Kredich, N. M. (1996). Biosynthesis of Cysteine.[4][2][3][5][6][7][8][9][10] EcoSal Plus. Link

  • Wirtz, M., & Hell, R. (2006). Functional analysis of the cysteine synthase protein complex from plants. Plant Physiology.[6] Link

  • Smith, N. D., et al. (2005).[11] Enantiocontrolled Synthesis of alpha-Methyl Amino Acids via Bn2N-alpha-Methylserine-beta-lactone.[11] Organic Letters.[12][3][11] Link (Demonstrates chemical handling of methylated serine/threonine analogues).

  • PubChem Compound Summary. (2025). O-Acetylserine (CID 99478) and Acetyl-L-threonine (CID 1076025). National Library of Medicine. Link

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.